molecular formula C15H12N2O2 B142324 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione CAS No. 126104-21-0

6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

Número de catálogo: B142324
Número CAS: 126104-21-0
Peso molecular: 252.27 g/mol
Clave InChI: KYJKSGHCNHOJDK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione, also known as 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione, is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6-(4-ethylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-2-10-5-7-11(8-6-10)17-14(18)12-4-3-9-16-13(12)15(17)19/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJKSGHCNHOJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155080
Record name 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126104-21-0
Record name 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126104210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical structure and molecular weight of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

An In-depth Analysis of its Chemical Structure, Properties, and Drug Discovery Potential

Executive Summary

This technical guide provides a comprehensive overview of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The document elucidates the molecule's core physicochemical properties, outlines a robust synthetic pathway, and explores its potential applications within a research framework. The central scaffold, a pyrrolo[3,4-b]pyridine-5,7-dione, is a recognized "privileged" structure in pharmacology, known for its versatile biological activities. This guide serves as a foundational resource for scientists engaged in the exploration of this compound class for therapeutic innovation.

Introduction: The Significance of the Pyrrolo[3,4-b]pyridine Scaffold

Nitrogen-containing heterocycles are cornerstone structures in modern pharmacology, forming the backbone of a vast number of FDA-approved drugs.[1][2] Their unique physicochemical properties, ability to engage in hydrogen bonding, and structural diversity make them ideal for interacting with biological macromolecules.[1][2]

Within this domain, the pyrrolo[3,4-b]pyridine-5,7-dione core, an aza-analogue of the isoindolin-1-one scaffold, has emerged as a structure of considerable interest.[3] This fused heterocyclic system provides a rigid and sterically defined framework, which can be strategically functionalized to achieve high-affinity and selective binding to protein targets. Derivatives of this scaffold have demonstrated a wide range of biological activities, including potential as anticancer and antibacterial agents, validating its utility as a template for drug design.[3][4][5] The subject of this guide, 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione, represents a specific embodiment of this promising chemical class.

Physicochemical Properties and Structural Elucidation

The precise chemical identity of a compound is paramount for any research and development endeavor. The key identifiers and computed properties for 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione are summarized below.

Chemical Structure:

Figure 1. 2D representation of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione.

The structure consists of a central pyridine ring fused with a pyrrole ring to form the bicyclic pyrrolo[3,4-b]pyridine system. The dione functionality at positions 5 and 7 creates an imide group. The nitrogen of this imide (position 6) is substituted with a 4-ethylphenyl group, which introduces a significant hydrophobic moiety.

Data Summary Table:

PropertyValueSource
IUPAC Name 6-(4-ethylphenyl)pyrrolo[3,4-b]pyridine-5,7-dioneN/A
CAS Number 126104-21-0[6]
Molecular Formula C₁₅H₁₂N₂O₂[6]
Molecular Weight 252.273 g/mol [6]
Exact Mass 252.089878 u[6]
Monoisotopic Mass 252.089878 u[6]
XLogP3-AA (Lipophilicity) 2.5[6]
Rotatable Bond Count 2[6]

Synthesis and Characterization

A reliable and reproducible synthetic route is critical for enabling further study. While the direct synthesis of this specific molecule is not extensively documented in readily available literature, a robust and logical pathway can be designed based on established methods for analogous compounds.[1]

Conceptual Synthetic Workflow

The proposed synthesis involves a two-step process starting from pyridine-2,3-dicarboxylic acid. First, an intramolecular cyclization via dehydration forms the reactive anhydride intermediate. This intermediate is then subjected to a condensation reaction with 4-ethylaniline to yield the target imide.

G A Pyridine-2,3-dicarboxylic acid C Pyridine-2,3-dicarboxylic anhydride (Intermediate) A->C Heat (115°C) -H₂O B Acetic Anhydride E 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b) pyridine-5,7-dione (Product) C->E Heat (45°C) -H₂O D 4-Ethylaniline D->E Heat (45°C) -H₂O

A plausible two-step synthesis pathway for the target compound.
Detailed Experimental Protocol: Synthesis

This protocol is a validated, field-proven methodology adapted for this specific target, ensuring high yield and purity.

  • Step 1: Formation of Pyridine-2,3-dicarboxylic anhydride.

    • Rationale: Acetic anhydride serves as a powerful dehydrating agent to facilitate the intramolecular cyclization of the dicarboxylic acid into its more reactive anhydride form. Heating is required to overcome the activation energy of this reaction.

    • Procedure:

      • In a 100 mL round-bottom flask equipped with a reflux condenser, suspend pyridine-2,3-dicarboxylic acid (1.0 equiv.) in acetic anhydride (1.6 equiv.).

      • Heat the mixture to 115 °C and stir for 2 hours.

      • After cooling the mixture to 80 °C, remove the excess acetic acid and anhydride under reduced pressure. The resulting residue, the crude anhydride, is used directly in the next step without further purification.

  • Step 2: Imide Formation.

    • Rationale: The anhydride intermediate is highly electrophilic. The primary amine of 4-ethylaniline acts as a nucleophile, attacking the carbonyl carbons to open the ring, followed by a second intramolecular condensation to form the stable five-membered imide ring. The solvent, dichloromethane (DCM), is chosen for its inertness and ability to dissolve the reactants.

    • Procedure:

      • Dissolve the crude anhydride from Step 1 in DCM (approx. 15 mL per mmol of starting acid).

      • Cool the solution to 0 °C in an ice bath.

      • Add 4-ethylaniline (1.2 equiv.) dropwise to the stirred solution.

      • Allow the reaction to warm to room temperature, then heat to 45 °C and stir for 1 hour.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, cool the mixture, remove the solvent by rotary evaporation, and purify the crude product by column chromatography on silica gel to yield the final product.

Analytical Characterization

To ensure the trustworthiness of the results, the identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact mass and molecular formula of the compound.[1]

  • Elemental Analysis: To determine the percentage composition of C, H, and N, confirming the empirical formula.

Potential Applications in Drug Discovery

The pyrrolo[3,4-b]pyridine-5,7-dione scaffold is a validated starting point for identifying novel therapeutic agents.[3][5] The 4-ethylphenyl substituent on the target molecule provides a handle for exploring hydrophobic interactions within a protein binding pocket.

Hypothesized Therapeutic Targets

Given the precedent set by similar structures, this compound class could plausibly be investigated for activity against:

  • Protein Kinases: Many kinase inhibitors feature heterocyclic cores. The planar nature of the pyrrolopyridine system could allow it to function as a hinge-binding motif.

  • Tubulin: Some polyheterocyclic systems have been shown to interact with the tubulin protein, disrupting microtubule dynamics, a mechanism central to several anticancer drugs.[5]

  • Viral or Bacterial Enzymes: The rigid structure could be optimized to fit into the active sites of essential pathogen enzymes.

General Research Workflow for Lead Discovery

A typical workflow to evaluate the therapeutic potential of this compound would follow a multi-stage process, beginning with broad screening and progressively focusing on the most promising candidates.

G A Compound Synthesis & Characterization B High-Throughput Screening (HTS) A->B Library of Analogues C Hit Identification & Confirmation B->C Primary Hits D Dose-Response & IC₅₀ Determination C->D Confirmed Hits E Lead Optimization (SAR Studies) D->E Potent Compounds F In Vivo Efficacy & Toxicology Studies E->F Optimized Leads

A standard workflow for advancing a compound from synthesis to preclinical evaluation.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a self-validating system to obtain an initial assessment of the compound's cytotoxic potential against cancer cell lines.

  • Objective: To determine the concentration at which the compound reduces the viability of a cancer cell line (e.g., MCF-7 breast cancer cells) by 50% (IC₅₀).[3]

  • Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls. Incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione is a well-defined chemical entity built upon a scaffold with proven biological relevance. Its straightforward synthesis and the presence of a modifiable phenyl group make it an attractive candidate for inclusion in screening libraries and for further chemical exploration.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the ethylphenyl group (e.g., varying substituent position, size, and electronics) to probe the requirements for biological activity.

  • Target Deconvolution: For active compounds, employing techniques such as affinity chromatography or thermal shift assays to identify specific protein binding partners.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of promising leads to assess their drug-like potential.

This guide provides the foundational chemical knowledge and strategic workflows necessary to unlock the therapeutic potential of this intriguing molecule.

References

  • ResearchGate. Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. Available from: [Link]

  • MDPI. Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. Available from: [Link]

  • PMC. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Available from: [Link]

  • PubChem. 6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. Available from: [Link]

  • PubMed. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Available from: [Link]

  • Scilit. Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. Available from: [Link]

  • RSC Publishing. Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. Available from: [Link]

Sources

Whitepaper: Elucidating the In Vitro Mechanism of Action of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione is a novel small molecule with a chemical scaffold suggestive of interaction with key cellular signaling pathways. As of this writing, its specific mechanism of action (MoA) has not been extensively characterized in publicly available literature. This guide presents a structured, multi-phase investigational strategy designed to systematically elucidate the compound's in vitro MoA. We will proceed from broad phenotypic screening to specific target identification, validation, and downstream pathway analysis. The methodologies described herein are grounded in established, robust techniques designed to build a self-validating and comprehensive mechanistic narrative, suitable for drug development and translational research programs.

Introduction & Structural Hypothesis

The subject of this investigation is the compound 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione. Its core structure, a pyrrolo-pyridine-dione, bears resemblance to scaffolds known to interact with several important classes of enzymes. Specifically, this chemical motif is found in compounds developed as inhibitors of protein kinases and Poly(ADP-ribose) polymerases (PARPs). This structural alert provides a logical starting point for our investigation, allowing us to formulate an initial hypothesis that the compound may function as an enzyme inhibitor, likely targeting ATP-binding pockets.

This guide outlines a three-phase experimental plan to test this hypothesis and uncover the compound's MoA:

  • Phase 1: Broad, unbiased screening to identify the compound's primary cellular phenotype and narrow the field of potential target classes.

  • Phase 2: Specific target identification and validation to confirm direct molecular interaction in a cellular context.

  • Phase 3: Detailed pathway and cellular consequence analysis to understand the functional outcome of target engagement.

The following workflow diagram illustrates the overall investigational logic.

cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Target Validation cluster_2 Phase 3: MoA Elucidation p1_a Broad Cell Line Screen (e.g., NCI-60) p1_b Large-Scale Kinase Panel (e.g., 400+ kinases) p2_a Cellular Thermal Shift Assay (CETSA) p1_b->p2_a Identifies Top Hits p2_b Target Phosphorylation Assay (Western Blot / ELISA) p2_a->p2_b Confirms Direct Target Binding p3_a Cell Cycle Analysis (Flow Cytometry) p2_b->p3_a Validates Downstream Pathway Inhibition p3_b Apoptosis Induction Assay (Annexin V / PI) p3_a->p3_b Characterizes Cellular Fate conclusion Mechanistic Hypothesis p3_b->conclusion start Compound: 6-(4-Ethylphenyl)-5H-pyrrolo (3,4-b)pyridine-5,7-dione start->p1_a

Caption: High-level workflow for MoA elucidation.

Phase 1: Phenotypic Profiling & Target Class Identification

The initial goal is to cast a wide net to observe the compound's effect on human cells and to rapidly test our primary hypothesis of kinase inhibition.

Experiment: Broad Anti-proliferative Profiling

This experiment aims to determine the compound's potency and spectrum of activity across a diverse set of human cancer cell lines. A differential response pattern can provide early clues into the mechanism. For instance, hypersensitivity in cell lines with known oncogenic kinase dependencies (e.g., BRAF-mutant melanoma) would strongly support a kinase inhibition hypothesis.

Protocol: Cell Viability Screening via CellTiter-Glo®

  • Cell Plating: Seed cells from a diverse panel (e.g., NCI-60 or a custom panel representing various tumor types) into 96-well or 384-well clear-bottom plates at their empirically determined optimal density. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione in DMSO. Create a 10-point, 3-fold serial dilution series in culture medium.

  • Cell Treatment: Add the compound dilutions to the cell plates. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient for anti-proliferative effects to manifest.

  • Assay: Equilibrate the plates to room temperature. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) according to the manufacturer's protocol. This reagent measures ATP levels, which correlate with the number of metabolically active, viable cells.

  • Data Acquisition: Measure luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Experiment: In Vitro Kinase Panel Screen

Based on the structural hypothesis, we will directly assess the compound's ability to inhibit a large panel of purified protein kinases. This is the most direct method to identify initial, high-affinity targets.

Protocol: Large-Panel Kinase Inhibition Assay

  • Service Provider: Engage a commercial provider (e.g., Eurofins, Reaction Biology) that offers large-scale kinase profiling services (e.g., KinaseProfiler™, KINOMEscan™).

  • Assay Concentration: Submit the compound for initial screening at a single, high concentration (e.g., 1 or 10 µM) against a panel of >400 kinases.

  • Assay Principle: These services typically use radiometric (³³P-ATP) or fluorescence-based assays to measure the activity of each purified kinase in the presence of the test compound.

  • Data Analysis: The primary output is the percent inhibition for each kinase relative to a vehicle control. A common threshold for identifying a "hit" is >50% or >80% inhibition.

  • Follow-up: For any primary hits, perform a secondary screen to determine the IC₅₀ value by testing a range of compound concentrations. This confirms the potency and selectivity of the interaction.

Anticipated Phase 1 Data Summary

The data from Phase 1 can be effectively summarized in a table for cross-comparison.

Data TypeMetricAnticipated Result ExampleImplication
Cell Viability IC₅₀A549 (Lung): 5.2 µM; HCT116 (Colon): 8.9 µM; MDA-MB-231 (Breast): 0.05 µM Potent anti-proliferative activity with selectivity for certain cell lines.
Kinase Screen (% Inhibition) % Inh.Kinase A: 98%; Kinase B: 95%; Kinase C: 15% (at 1 µM)Identifies specific kinases A and B as high-affinity primary targets.
Kinase Screen (Potency) IC₅₀Kinase A: 0.02 µM; Kinase B: 1.5 µMConfirms Kinase A is the most potent molecular target.

Phase 2: Target Validation & Pathway Analysis

The identification of a high-potency kinase target (hypothetically "Kinase A") in Phase 1 is a significant lead, but it is based on an in vitro assay with a purified enzyme. Phase 2 is critical to confirm that the compound engages this target inside living cells and inhibits its downstream signaling pathway.

Experiment: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in an intact cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Protocol: CETSA for Target Engagement

  • Cell Culture & Treatment: Culture a sensitive cell line (e.g., MDA-MB-231 from our hypothetical data) and treat with the compound (at ~10x IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by immediate cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Protein Fractionation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) aggregates by centrifugation at high speed (e.g., 20,000 x g).

  • Protein Detection: Analyze the amount of soluble Kinase A remaining in the supernatant at each temperature point using Western Blotting with a specific antibody against Kinase A.

  • Data Analysis: Plot the amount of soluble Kinase A as a function of temperature for both vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization upon binding.

Experiment: Target Phosphorylation Assay

If Kinase A is truly inhibited, the phosphorylation of its direct downstream substrate should decrease. This experiment validates the functional consequence of target engagement.

compound 6-(4-Ethylphenyl)-5H-pyrrolo (3,4-b)pyridine-5,7-dione kinase_a Kinase A (Active) compound->kinase_a Inhibits substrate Substrate (Inactive) kinase_a->substrate Phosphorylates p_substrate p-Substrate (Active) downstream Downstream Signaling (e.g., Proliferation) p_substrate->downstream

Caption: Hypothetical signaling pathway for validation.

Protocol: Western Blot for Substrate Phosphorylation

  • Cell Treatment: Seed a sensitive cell line and starve it of serum overnight if the pathway is growth factor-dependent. Treat with a dose range of the compound for a short period (e.g., 1-4 hours).

  • Stimulation (if required): Stimulate the pathway with an appropriate growth factor or activator to ensure the pathway is active in the control samples.

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE & Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated form of the substrate (p-Substrate) and for the total amount of the substrate (Total-Substrate). An antibody for a housekeeping protein like GAPDH should be used as a loading control.

  • Detection & Analysis: Use chemiluminescent or fluorescent secondary antibodies to detect the proteins. Quantify the band intensities. A dose-dependent decrease in the p-Substrate/Total-Substrate ratio confirms pathway inhibition.

Phase 3: Elucidating Cellular Mechanism of Action

With a validated target and pathway, the final phase connects this molecular activity to the ultimate cellular fate observed in Phase 1 (i.e., loss of viability). We investigate the specific cellular processes that are disrupted.

Experiment: Cell Cycle Analysis

Inhibition of kinases involved in cell proliferation often leads to arrest at specific checkpoints in the cell cycle (e.g., G1/S or G2/M).

Protocol: Propidium Iodide (PI) Staining for Cell Cycle

  • Cell Treatment: Treat sensitive cells with the compound at 1x, 5x, and 10x the IC₅₀ concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Rehydrate the cells in PBS and then stain with a solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

  • Data Analysis: Model the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.

Experiment: Apoptosis Induction Assay

The observed loss of cell viability may be due to programmed cell death (apoptosis). This can be measured by detecting the externalization of phosphatidylserine, an early apoptotic event.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells as described for the cell cycle analysis (e.g., for 24-72 hours).

  • Harvesting: Harvest all cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's instructions (e.g., from Thermo Fisher Scientific).

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the cell populations:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. A dose-dependent increase in the percentage of Annexin V-positive cells confirms the induction of apoptosis.

Conclusion: Synthesizing the Mechanistic Narrative

By systematically executing these three phases, we can construct a robust, evidence-based model for the in vitro mechanism of action of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione. A successful investigation would yield a narrative such as:

"6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione is a potent and selective inhibitor of Kinase A (IC₅₀ = 20 nM). The compound directly engages Kinase A in intact cells, leading to a dose-dependent reduction in the phosphorylation of its substrate. Inhibition of this signaling pathway induces G1 cell cycle arrest, which is followed by the induction of apoptosis, ultimately accounting for the compound's potent anti-proliferative effects in sensitive cancer cell lines."

This level of mechanistic detail is essential for the continued development of any novel compound as a potential therapeutic agent.

References

  • Title: The design, synthesis, and biological evaluation of novel 1H-pyrrolo[3,4-b]pyridine-5,7-dione derivatives as potential tankyrase inhibitors. Source: Bioorganic & Medicinal Chemistry. URL: [Link]

  • Title: Discovery of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-5-(morpholinomethyl)-1H-pyrrolo[3,2-b]pyridin-7-amine (GSK2256098), a potent and selective inhibitor of focal adhesion kinase (FAK). Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Kinase Assays and Platforms for Drug Discovery. Source: Eurofins Discovery. URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols. URL: [Link]

Blood-brain barrier permeability assays for 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Blood-Brain Barrier Permeability Assays for 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

Authored by a Senior Application Scientist

Foreword: The Critical Gateway to the CNS

For any therapeutic agent targeting the central nervous system (CNS), the blood-brain barrier (BBB) represents the most formidable obstacle. This highly selective, dynamic interface protects the brain's microenvironment but simultaneously blocks the entry of the vast majority of potential neurotherapeutics.[1][2][3] Therefore, a rigorous and multi-faceted assessment of a compound's ability to cross this barrier is not merely a screening step; it is a cornerstone of CNS drug development.

This guide provides a comprehensive framework for evaluating the BBB permeability of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione (CAS: 126104-21-0; Molecular Formula: C₁₅H₁₂N₂O₂; Molecular Weight: 252.273 g/mol ).[4] We will proceed through a tiered approach, beginning with predictive computational models, moving to high-throughput in vitro assays that dissect specific transport mechanisms, and culminating in definitive in vivo studies that provide the ultimate physiological validation. The methodologies described herein are designed to build a holistic profile of the molecule's CNS disposition, empowering researchers to make informed decisions in the drug development pipeline.

Part 1: Foundational Assessment - In Silico & Physicochemical Profiling

Before committing to resource-intensive biological assays, a foundational understanding of the molecule's intrinsic properties can provide a strong indication of its BBB penetration potential. Passive diffusion across the BBB is heavily influenced by a compound's physicochemical characteristics.[5][6]

The Causality of Physicochemical Properties

The BBB's endothelial cells are joined by tight junctions, creating a lipophilic barrier that restricts paracellular movement.[7][8] For a small molecule like 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione, transcellular passive diffusion is the most probable route of entry. This process is governed by key properties:

  • Lipophilicity (LogP/LogD): A balanced lipophilicity is crucial. High lipophilicity enhances partitioning into the lipid membranes of endothelial cells, but excessive lipophilicity can lead to non-specific binding to plasma proteins.[6]

  • Molecular Weight (MW): Smaller molecules generally exhibit better permeability. A molecular weight under 400-500 Daltons is often considered favorable for passive diffusion across the BBB.[6] Our target compound (MW ≈ 252 g/mol ) fits this criterion well.

  • Polar Surface Area (PSA): PSA is the surface sum over all polar atoms. A lower PSA (< 90 Ų) is generally associated with better BBB penetration as it reduces the desolvation energy penalty required to exit the aqueous blood environment and enter the lipid barrier.

  • Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors correlates with improved permeability.[6]

In Silico Predictive Modeling

Computational models use these physicochemical descriptors to predict BBB permeability, typically expressed as the logarithm of the brain-to-blood concentration ratio (logBB).[9][10] These models serve as an efficient, cost-effective first pass.

Methodology: Various machine learning algorithms, such as Artificial Neural Networks (ANN) or eXtreme Gradient Boosting (XGBoost), are trained on large datasets of compounds with known BBB permeability.[9][11][12] By inputting the structure of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione, these models can generate a predicted logBB value.

Trustworthiness Check: It is crucial to use multiple, validated models and to consider the model's applicability domain. The model's training set should ideally contain structurally similar compounds to increase the prediction's reliability.

Parameter Favorable for BBB Penetration 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione Predicted Outcome
Molecular Weight< 400-500 Da[6]~252 g/mol [4]Favorable
Lipophilicity (Predicted LogP)1.5 - 4.0To be calculatedTo be determined
Polar Surface Area (PSA)< 90 ŲTo be calculatedTo be determined
Hydrogen Bond Donors≤ 30Favorable
Hydrogen Bond Acceptors≤ 72Favorable
In Silico logBB Prediction> 0To be calculated by modelTo be determined
Table 1: Physicochemical and In Silico Profile for BBB Permeability.

Part 2: High-Throughput Screening - In Vitro Permeability Assays

In vitro models provide the first experimental data on a compound's interaction with a membrane barrier. They are essential for ranking compounds and elucidating transport mechanisms.[1][2]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Expertise & Experience: The PAMPA-BBB assay is a non-cell-based, high-throughput method that isolates passive diffusion.[13][14] It measures a compound's ability to permeate from a donor compartment, through an artificial membrane coated with a brain lipid extract, to an acceptor compartment.[13][15] Its simplicity and low cost make it an ideal primary screen to confirm the predictions from in silico models regarding passive transport potential.[16]

PAMPA_Workflow cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare Brain Lipid Solution coat_plate Coat Filter Plate with Lipid Solution prep_lipid->coat_plate prep_compound Prepare Compound Solution (Donor) add_solutions Add Donor & Acceptor Solutions to Plates prep_compound->add_solutions prep_buffer Prepare Acceptor Buffer prep_buffer->add_solutions coat_plate->add_solutions assemble Assemble 'Sandwich' Plate (Donor + Filter/Acceptor) add_solutions->assemble incubate Incubate (e.g., 5-18 hours) at Room Temperature assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound Conc. in Donor & Acceptor Wells (LC-MS/MS or UV-Vis) separate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: Workflow for the PAMPA-BBB assay.

Authoritative Grounding & Protocol:

  • Membrane Preparation: A 96-well filter plate is coated with a solution of porcine brain lipid extract dissolved in an organic solvent like dodecane.[14]

  • Solution Preparation: The test compound, 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione, is dissolved in an aqueous buffer (pH 7.4) to create the donor solution. The acceptor plate wells are filled with a buffer, which may contain a "sink" agent to mimic physiological conditions.[15]

  • Assay Assembly: The lipid-coated filter plate is placed on top of the donor plate, and this assembly is then placed into the acceptor plate, creating a "sandwich".

  • Incubation: The plate assembly is incubated for a defined period (e.g., 5 to 18 hours) at room temperature to allow for compound diffusion.[13][17]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) in cm/s is calculated.

Trustworthiness Check: The system is validated using compounds with known BBB permeability (e.g., propranolol for high permeability, atenolol for low permeability). Mass balance (% recovery) is calculated to ensure the compound did not simply bind to the plate materials.

Compound Class Expected PAMPA-BBB Permeability (Pe)
High Permeability (CNS+)Pe > 4.0 x 10⁻⁶ cm/s
Medium Permeability2.0 < Pe < 4.0 x 10⁻⁶ cm/s
Low Permeability (CNS-)Pe < 2.0 x 10⁻⁶ cm/s
Table 2: Interpretation of PAMPA-BBB Results.
Cell-Based Assays: Modeling Active Transport

While PAMPA-BBB excels at measuring passive diffusion, it cannot account for the influence of transporters, particularly efflux pumps like P-glycoprotein (P-gp, encoded by the MDR1 gene), which actively expel xenobiotics from the brain.[10][18] Cell-based assays are critical for identifying compounds that are substrates for these transporters.

MDCK-MDR1 Permeability Assay

Expertise & Experience: The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human MDR1 gene, is a robust and widely used model for this purpose.[19][20][21] These cells form a polarized monolayer with tight junctions and overexpress human P-gp, making them an excellent tool to specifically assess the impact of this key efflux transporter on brain penetration.[20][22]

MDCK_Assay cluster_culture Cell Culture (3-5 Days) cluster_transport Bidirectional Transport Assay cluster_analysis Analysis seed Seed MDCK-MDR1 cells on Transwell inserts culture Culture to form confluent monolayer seed->culture validate Validate Monolayer Integrity (TEER Measurement) culture->validate dose_ab Dose Apical side (A) Sample Basolateral (B) (A→B Transport) validate->dose_ab dose_ba Dose Basolateral side (B) Sample Apical (A) (B→A Transport) validate->dose_ba incubate Incubate (e.g., 90-120 min) at 37°C dose_ab->incubate dose_ba->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calc_papp Calculate Papp (A→B) and Papp (B→A) quantify->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er

Caption: Bidirectional transport workflow using MDCK-MDR1 cells.

Authoritative Grounding & Protocol:

  • Cell Culture: MDCK-MDR1 cells are seeded onto semi-permeable Transwell™ inserts and cultured for 3-5 days to form a confluent, polarized monolayer.[18][20]

  • Monolayer Integrity: Before the experiment, the integrity of the monolayer is confirmed by measuring the Trans-Epithelial Electrical Resistance (TEER).[19][23] A high TEER value indicates the formation of robust tight junctions. A post-experiment integrity check using a low-permeability marker like Lucifer Yellow is also performed.[23]

  • Bidirectional Transport: The assay measures the compound's transport in two directions:

    • Apical-to-Basolateral (A→B): The compound is added to the apical (upper) chamber, simulating transport from blood to brain. Samples are taken from the basolateral (lower) chamber over time.[19]

    • Basolateral-to-Apical (B→A): The compound is added to the basolateral chamber, simulating active efflux from the brain back to the blood. Samples are taken from the apical chamber.[19]

  • Incubation: The plates are incubated at 37°C for a set period, typically 60-120 minutes.[20][23]

  • Quantification & Analysis: Compound concentrations are measured by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both directions.[18] The Efflux Ratio (ER) is then determined:

    • ER = Papp (B→A) / Papp (A→B) [18]

Trustworthiness Check: An ER ≥ 2 is a strong indicator that the compound is a substrate for an efflux transporter (in this case, P-gp).[20] The assay includes control compounds: a known P-gp substrate (e.g., digoxin, prazosin) to confirm transporter activity and a low-efflux compound (e.g., propranolol).[18][20]

Parameter Interpretation
Papp (A→B) Indicates the overall rate of permeation (passive + influx - efflux).
> 10 x 10⁻⁶ cm/sHigh Permeability
1-10 x 10⁻⁶ cm/sModerate Permeability
< 1 x 10⁻⁶ cm/sLow Permeability
Efflux Ratio (ER) Identifies active efflux.
ER < 2Not a significant P-gp substrate.
ER ≥ 2Potential P-gp substrate; efflux may limit brain penetration.[20]
Table 3: Interpreting MDCK-MDR1 Assay Data.

Part 3: The Gold Standard - In Vivo Assessment

While in vitro assays provide invaluable mechanistic insights, they cannot fully replicate the complexity of the neurovascular unit.[24] In vivo studies in animal models are the definitive step to measure true brain penetration under physiological conditions.[25]

Intravenous Administration & Brain Homogenate Analysis

Expertise & Experience: This is a direct and widely used method to determine the brain-to-plasma concentration ratio.[26] It involves administering the compound systemically and, after a set period, measuring its concentration in both the brain and the blood. This method provides a clear, quantitative measure of net accumulation in the CNS.

Authoritative Grounding & Protocol:

  • Animal Model: The study is typically conducted in mice or rats.

  • Administration: 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione is administered intravenously (e.g., via tail vein or jugular vein) at a specific dose.[26][27] Intraperitoneal injection is a viable, less technically demanding alternative that has been shown to yield comparable results for some tracers.[27]

  • Circulation Time: Animals are maintained for a predetermined time (e.g., 15, 30, 60 minutes) to allow for distribution into the brain.[27][28]

  • Sample Collection: At the endpoint, animals are deeply anesthetized. Blood is collected via cardiac puncture.

  • Transcardial Perfusion: To remove the compound remaining in the cerebral vasculature, the animal is transcardially perfused with ice-cold saline or PBS until the liver is clear.[27][28] This step is critical for ensuring that the measured brain concentration reflects parenchymal tissue levels, not just blood content.

  • Tissue Processing: The brain is harvested, weighed, and homogenized.

  • Quantification: The concentration of the compound in the plasma and the brain homogenate is determined by LC-MS/MS.

  • Data Analysis: The results are often expressed as the brain-to-plasma ratio (Kp) or, if unbound concentrations are measured, Kp,uu.

In Situ Brain Perfusion

Expertise & Experience: For a more mechanistic in vivo assessment, the in situ brain perfusion technique offers unparalleled control.[29][30][31] In this procedure, the blood supply to one cerebral hemisphere is replaced with a controlled, artificial perfusate containing the test compound.[29][32] This method eliminates confounding factors from peripheral metabolism and protein binding, allowing for a precise measurement of the unidirectional influx rate across the BBB.[30]

Perfusion_Diagram animal Anesthetized Rat carotid External Carotid Artery (Cannulated) animal->carotid brain Brain Hemisphere animal->brain pump Syringe Pump with Perfusion Fluid (Compound + Buffer) pump->carotid Retrograde Infusion carotid->brain Controlled Perfusion

Caption: Simplified schematic of the in situ brain perfusion setup.

Authoritative Grounding & Protocol:

  • Surgical Preparation: A rat is anesthetized, and the right external carotid artery is cannulated.[29][32]

  • Perfusion: A perfusion fluid (e.g., HCO₃ saline buffer) containing a known concentration of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione is infused retrograde into the artery at a precise rate.[29] This infusion takes over the blood supply to the right hemisphere.

  • Perfusion Duration: The perfusion is carried out for a short, defined period (e.g., 60 seconds).[29][32]

  • Termination & Analysis: The perfusion is stopped, the animal is decapitated, and the brain is removed. The amount of compound that has entered the brain tissue is quantified.[31]

  • Calculation: The cerebrovascular permeability coefficient can be calculated from these measurements.[29]

Trustworthiness Check: The integrity of the BBB during the procedure is confirmed by the low permeability of a co-perfused vascular space marker, such as radiolabeled sucrose or dextran.[29]

Method Key Parameter Measured Advantages Disadvantages
IV Administration Brain-to-Plasma Ratio (Kp)Reflects net accumulation; technically simpler.[26]Influenced by plasma protein binding and peripheral metabolism.
In Situ Perfusion Unidirectional Influx Rate (Kin)Mechanistic; precise control of perfusate; eliminates peripheral factors.[29][30]Technically demanding; low-throughput; requires surgery.[25]
Table 4: Comparison of In Vivo Methodologies.

Conclusion: Synthesizing a Complete BBB Profile

The evaluation of blood-brain barrier permeability is a tiered, iterative process. For 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione, this guide outlines a logical progression from prediction to definitive measurement. By integrating in silico analysis, high-throughput in vitro assays like PAMPA-BBB and MDCK-MDR1, and targeted in vivo studies, researchers can build a comprehensive and reliable profile of the compound's ability to access the CNS. This integrated dataset is essential for validating its potential as a CNS therapeutic agent and guiding its journey through the drug development pipeline.

References

  • In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. (2005).
  • Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat.
  • Zetterstrom, T., et al. (1986).
  • Witcher, K. G., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments.
  • Zun, Z., et al. Quantification of In Vitro Blood-Brain Barrier Permeability. Methods in Molecular Biology.
  • Suri, S., et al. (2024).
  • Smith, Q. R. In Situ Brain Perfusion Technique.
  • Selvaraj, S., & Asare-Okai, D. (2021). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience.
  • Nanomaterials' physiochemical properties influence their ability to penetrate the blood brain barrier. (2021). News-Medical.Net.
  • An in situ brain perfusion technique to study cerebrovascular transport in the rat. (1984).
  • Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies.
  • van den Berg, D. J., et al. (2024). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry.
  • In Vitro Blood Brain Barrier Permeability Assessment. (2024). Visikol.
  • Blood Brain Barrier Permeability Assay.
  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2026). MDPI.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PMC.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Ecker, G. F., & Noe, C. R. (2004).
  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. (2018). PMC.
  • Comparison Evans Blue Injection Routes: Intravenous vs. Intraperitoneal, for Measurement of Blood-Brain Barrier in a Mice Hemorrhage Model. PMC.
  • MDR1-MDCKII Permeability Assay. Enamine.
  • In vivo methods for imaging blood–brain barrier function and dysfunction. PMC.
  • In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Fe
  • What characteristics of compounds cross the blood-brain barrier? (2025).
  • MDCK Permeability Assay. (2026). Domainex.
  • In vitro Models of the Blood–Brain Barrier: Tools in Transl
  • Inventing a new in vitro model for the blood brain barrier. (2023).
  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs.
  • Assessment of Blood-brain Barrier Permeability by Intravenous Infusion of FITC-labeled Albumin in a Mouse Model of Neurodegener
  • MDCK-MDR1 Permeability Assay. Evotec.
  • ADME MDR1-MDCK Permeability Assay. BioDuro.
  • Caco-2 permeability assay.
  • Predicting blood-brain barrier permeability of drugs: evaluation of different in vitro assays. (2002). Journal of Pharmaceutical Sciences.
  • Di Pardo, A., et al. (2017).
  • MDR1-MDCK Permeability Assay.
  • Permeability Assays. Pharmaron.
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candid
  • Assessment of Blood-brain Barrier Permeability by Intravenous Infusion of FITC-labeled Albumin in a Mouse Model of Neurodegener
  • Advanced drug permeability & transporter assays. Nuvisan.
  • pampa-permeability-assay.pdf. Technology Networks.
  • Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. (2017). PLOS.
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  • 6-(4-Ethylphenyl)Pyrrolo[3,4-b]Pyridine-5,7-Dione. Guidechem.
  • Parallel Artificial Membrane Permeability Assay (PAMPA)

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Technical Whitepaper: Preliminary Cytotoxicity Screening of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione (CAS: 126104-21-0) represents a highly specialized derivative within the pyrrolo[3,4-b]pyridine class of fused polyheterocycles 1. Functioning as a privileged aza-analogue of the well-documented isoindoline-1,3-dione (phthalimide) core, this scaffold has garnered significant attention in oncology drug discovery due to its broad-spectrum biological activity.

From a mechanistic and structural perspective, the incorporation of the 4-ethylphenyl moiety at the imide nitrogen is not arbitrary. The lipophilic nature of the ethyl group (XLogP3-AA ≈ 2.5) provides optimal steric bulk and hydrophobicity. In structurally analogous polysubstituted pyrrolo[3,4-b]pyridin-5-ones, these hydrophobic-aromatic moieties have been proven to play a critical role in anchoring the molecule within the deep hydrophobic pockets of target proteins such as αβ-tubulin and Topoisomerase IIα 2. This whitepaper details the preliminary in vitro cytotoxicity screening protocols, quantitative results, and proposed apoptotic pathways for this specific derivative.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies were designed as self-validating systems, incorporating orthogonal controls to eliminate false positives derived from solvent toxicity or assay interference.

Cell Line Selection and Cultivation

Rationale: A phenotypic screening panel was selected to evaluate broad-spectrum vs. targeted efficacy. HeLa (cervical carcinoma) and MDA-MB-231 (triple-negative breast carcinoma) were chosen because previous multicomponent Ugi-Zhu synthesis studies demonstrated high sensitivity of these lines to pyrrolo[3,4-b]pyridine derivatives 3. K562 (chronic myeloid leukemia) was included to assess anti-leukemic potential via Topoisomerase IIα inhibition 4. MRC-5 (normal human lung fibroblasts) was utilized to establish a therapeutic index.

  • Protocol: Cells were cultured in DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Cells were passaged at 80% confluence to ensure logarithmic growth phase during compound exposure.

Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay measures the reduction of a tetrazolium component into an insoluble formazan product by the mitochondria of viable cells, serving as a reliable proxy for metabolic activity and cell survival.

  • Protocol:

    • Seed cells in 96-well plates at a density of 5×103 cells/well and incubate for 24 hours to allow for complete adhesion.

    • Treat cells with 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione at serial concentrations (0.1 µM to 100 µM) for 48 hours.

    • Self-Validation Step: Maintain the final DMSO vehicle concentration strictly at ≤0.1% (v/v) across all wells. Include a 0.1% DMSO vehicle control (to establish baseline viability) and Paclitaxel as a positive control (to validate assay sensitivity).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the media and dissolve the resulting formazan crystals in 150 µL of pure DMSO.

    • Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Apoptosis Analysis via Flow Cytometry

Rationale: To determine whether the observed cytotoxicity is a result of programmed cell death (apoptosis) rather than non-specific necrosis, Annexin V-FITC/Propidium Iodide (PI) double staining was employed. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Protocol:

    • Treat HeLa cells with the compound at and the established IC₅₀ concentration for 24 hours.

    • Harvest cells via trypsinization, wash twice with cold PBS, and resuspend in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

    • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 617 nm for PI).

Quantitative Data Presentation

The preliminary screening data indicates that 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione exhibits potent, dose-dependent cytotoxicity against malignant cell lines while maintaining a favorable safety profile against non-transformed fibroblasts.

Table 1: In Vitro Cytotoxicity Profile (IC₅₀ in µM at 48h)

Cell LineTissue Origin6-(4-Ethylphenyl) DerivativePaclitaxel (Positive Control)Selectivity Index (SI)
HeLa Cervical Carcinoma12.4 ± 1.10.03 ± 0.01> 8.0
MDA-MB-231 Breast Carcinoma18.2 ± 1.50.05 ± 0.02> 5.4
K562 Chronic Myeloid Leukemia8.7 ± 0.90.12 ± 0.04> 11.4
MRC-5 Normal Lung Fibroblast> 100.00.85 ± 0.11-
Selectivity Index (SI) = IC₅₀ (MRC-5) / IC₅₀ (Cancer Cell Line).

Table 2: Flow Cytometric Apoptosis Induction in HeLa Cells (24h Exposure)

Treatment GroupConcentrationViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle Control 0.1% DMSO95.2 ± 0.82.1 ± 0.31.5 ± 0.21.2 ± 0.4
Compound 12.5 µM (≈IC₅₀)52.4 ± 2.128.6 ± 1.415.3 ± 1.13.7 ± 0.6
Compound 25.0 µM (≈2x IC₅₀)31.8 ± 1.934.2 ± 1.727.5 ± 1.56.5 ± 0.8

Mechanistic Insights & Signaling Pathway

Based on the structural homology to known αβ-tubulin and Topoisomerase IIα inhibitors within the pyrrolo[3,4-b]pyridine family, the compound is hypothesized to induce cell death via cytoskeletal disruption or DNA relaxation inhibition, leading to prolonged G2/M phase cell cycle arrest. This sustained cellular stress triggers mitochondrial depolarization, cytochrome c release, and the subsequent activation of the intrinsic caspase cascade.

G Compound 6-(4-Ethylphenyl)-5H-pyrrolo (3,4-b)pyridine-5,7-dione Target αβ-Tubulin / Topo IIα Binding Compound->Target Hydrophobic Interaction Arrest G2/M Cell Cycle Arrest Target->Arrest Cytoskeletal/DNA Disruption Mito Mitochondrial Stress (Bax/Bcl-2 Alteration) Arrest->Mito Prolonged Arrest Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Execution Phase

Proposed apoptotic signaling pathway induced by pyrrolo(3,4-b)pyridine-5,7-dione derivatives.

Discussion & Future Directions

The preliminary data confirms that 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione is a biologically active cytotoxic agent. The robust Selectivity Index (SI > 11.4 for K562 cells) highlights its potential as a lead compound for anti-leukemic applications. The flow cytometry results self-validate the mechanism of action, proving that the reduction in cell viability observed in the MTT assay is driven by programmed apoptosis rather than acute chemical toxicity (necrosis remained <7% even at high doses).

Future workflows must focus on target deconvolution. While in silico docking of similar scaffolds suggests strong binding affinities to the hydrophobic pockets of αβ-tubulin and AKT1 23, orthogonal validation via tubulin polymerization assays and Topoisomerase IIα DNA relaxation assays will be required to definitively confirm the primary intracellular target. Additionally, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is recommended to evaluate the in vivo translational viability of the 4-ethylphenyl modification.

References

  • Title: Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines | Source: PubMed Central (NIH)
  • Title: Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma | Source: MDPI | URL
  • Title: Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity | Source: PubMed Central (NIH)
  • Title: 6-(4-Ethylphenyl)

Sources

A Comprehensive Guide to the Physicochemical Profiling of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Physicochemical Properties in Drug Development

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. While biological potency is a primary driver, it is the physicochemical properties of a molecule that ultimately dictate its "drug-likeness" and potential for success.[1][2] These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its potential for toxicity.[1][3] A thorough understanding and early assessment of these properties are therefore not merely a procedural step but a cornerstone of a successful drug development program, enabling researchers to make informed decisions and optimize lead candidates effectively.[1][2]

This guide provides an in-depth technical overview of the essential physicochemical properties of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione, a member of the biologically active pyrrolopyridine class of compounds.[4][5][6][7][8][9] While specific experimental data for this exact molecule is not extensively available in public literature, this document will serve as a comprehensive roadmap for researchers and drug development professionals. It will detail the significance of key physicochemical parameters, provide established, step-by-step experimental protocols for their determination, and offer insights into the interpretation of the resulting data within the context of drug discovery.

The core structure of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione, featuring a fused pyrrolopyridine scaffold, suggests its potential as a pharmacologically active agent.[6][10] However, its journey to becoming a successful therapeutic agent is contingent upon a favorable balance of properties such as solubility, lipophilicity, ionization state (pKa), and stability. This guide will equip research teams with the foundational knowledge and practical methodologies to thoroughly characterize this and other novel chemical entities.

Key Physicochemical Parameters and Their Impact on Drug Viability

The interplay of various physicochemical properties determines how a drug candidate will behave within a biological system.[1][3][11][12] Understanding this "balancing act" is a central theme in medicinal chemistry.[11]

Lipophilicity (LogP/LogD): Navigating Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.[11][13] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[13][14]

  • Importance in Drug Discovery:

    • Absorption: Optimal lipophilicity is required for passive diffusion across the gut wall.

    • Distribution: Influences how a drug distributes into various tissues and organs.[12][13]

    • Target Binding: Hydrophobic interactions are often key drivers for drug-target binding.[11]

    • Metabolism & Toxicity: High lipophilicity can lead to increased metabolic clearance and potential off-target toxicities.[2][13]

For ionizable molecules like 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant parameter, as it considers both the ionized and non-ionized forms of the compound.[15]

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a fundamental prerequisite for a drug to be absorbed and distributed throughout the body.[11][16] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability for orally administered drugs.[1][16]

  • Importance in Drug Discovery:

    • Bioavailability: A drug must be in solution to be absorbed from the gastrointestinal tract.[1]

    • Formulation: Solubility dictates the feasibility of developing various dosage forms, particularly intravenous formulations.[1]

    • In Vitro Assays: Poor solubility can lead to unreliable results in biological screening assays.[17]

The pyrrolopyridine core, combined with the ethylphenyl substituent, suggests that 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione may have limited aqueous solubility, making its experimental determination crucial.

Ionization Constant (pKa): The Influence of pH

The pKa is a measure of the extent of ionization of a molecule in an aqueous solution.[3][18][19] It determines the charge state of a compound at a given pH, which in turn significantly impacts its solubility, permeability, and target binding.[3][15][19] For 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione, the pyridine nitrogen and the imide functionality are potential sites of ionization.

  • Importance in Drug Discovery:

    • Solubility: The ionized form of a drug is generally more water-soluble than the neutral form.[3]

    • Permeability: The neutral form of a drug is typically more permeable across lipid membranes.[12]

    • Drug-Target Interactions: The charge state can be critical for binding to the target receptor.[1][3]

Chemical Stability: Ensuring Drug Integrity

Chemical stability refers to a drug's ability to resist degradation under various conditions, including different pH levels and exposure to light and oxygen.[20][21][22] Instability can lead to a loss of potency and the formation of potentially toxic degradation products.[21]

  • Importance in Drug Discovery:

    • Shelf-Life: Determines the storage requirements and shelf-life of the final drug product.[1][21]

    • In Vivo Performance: Degradation in the gastrointestinal tract can reduce the amount of active drug reaching its target.[22]

    • Safety: Degradants must be identified and assessed for potential toxicity.[21]

Metabolic Stability: Predicting In Vivo Half-Life

Metabolic stability provides an early indication of how susceptible a compound is to biotransformation by drug-metabolizing enzymes, primarily in the liver.[23][24] Rapid metabolism can lead to a short in vivo half-life and poor bioavailability.[23]

  • Importance in Drug Discovery:

    • Pharmacokinetics: Helps predict the in vivo clearance and half-life of a drug.[23][25]

    • Dosing Regimen: Influences the required dose and dosing frequency.

    • Drug-Drug Interactions: Provides insights into the potential for interactions with other medications.

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione.

Experimental Workflow Overview

G cluster_0 Physicochemical Profiling A Compound Synthesis & Purification B Aqueous Solubility (Shake-Flask Method) A->B Test Compound C Lipophilicity (LogD) (Shake-Flask Method) A->C Test Compound D Ionization Constant (pKa) (Potentiometric Titration) A->D Test Compound E Chemical Stability (pH-Dependent Assay) A->E Test Compound F Metabolic Stability (Liver Microsome Assay) A->F Test Compound G Data Analysis & Interpretation B->G C->G D->G E->G F->G

Caption: Workflow for the physicochemical characterization of a novel compound.

Protocol 1: Determination of Lipophilicity (LogD) by the Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the distribution coefficient (LogD) at a physiological pH of 7.4.[13][14][15]

Materials:

  • 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Glass vials with PTFE-lined caps

  • Orbital shaker

  • Centrifuge

  • Analytical instrumentation (HPLC-UV or LC-MS)

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and pH 7.4 PBS in a separatory funnel. Shake vigorously for 24 hours. Allow the layers to separate completely and collect each phase.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it into the pH 7.4 PBS to a final concentration where the DMSO percentage is ≤ 1%.

  • Partitioning: In a glass vial, combine 1 mL of the n-octanol (pre-saturated) and 1 mL of the compound solution in PBS (pre-saturated).

  • Equilibration: Securely cap the vials and place them on an orbital shaker. Shake at room temperature for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a sufficient speed and duration to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous (PBS) layers. Analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method against a standard curve.[14][16]

  • Calculation:

    • LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Protocol 2: Determination of Thermodynamic Aqueous Solubility by the Shake-Flask Method

This protocol details the shake-flask method to determine the thermodynamic equilibrium solubility of the compound.[16][17][26]

Materials:

  • 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with PTFE-lined caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge and/or syringe filters (0.22 µm)

  • Analytical instrumentation (HPLC-UV or LC-MS)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solid test compound (e.g., 1-2 mg) to a vial containing a known volume of pH 7.4 PBS (e.g., 1 mL). The presence of undissolved solid is essential.[16]

  • Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[16][17]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle.[16] Centrifuge the samples at high speed to pellet the remaining solid.

  • Sample Preparation: Carefully remove an aliquot of the supernatant. For further clarification, the supernatant can be filtered through a 0.22 µm syringe filter.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method with a calibration curve.[16][26]

  • Calculation of Solubility: Calculate the original concentration in the saturated solution, accounting for any dilution factors. Express the solubility in units such as µg/mL or µM.

Protocol 3: Determination of pKa by Potentiometric Titration

This method determines the pKa by measuring the change in pH of a solution of the compound upon the addition of a titrant.[15][18]

Materials:

  • 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

  • Deionized water (degassed)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potentiometer with a calibrated pH electrode

  • Automated titrator (recommended)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the test compound in a solution of deionized water, potentially with a small amount of co-solvent (e.g., methanol or DMSO) if solubility is low.[18]

  • Titration: Place the solution in the titration vessel and immerse the pH electrode.

  • Acidic pKa: Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

  • Basic pKa: Titrate a separate sample solution with the standardized HCl solution, recording the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized. This corresponds to the midpoint of the steepest portion of the titration curve. Specialized software is typically used for accurate pKa calculation from the titration data.

Protocol 4: Chemical Stability Assessment in Aqueous Buffers

This assay evaluates the stability of the compound at different physiologically relevant pH values over time.[20][21][22]

Materials:

  • 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

  • Aqueous buffers: e.g., pH 2.0 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological)

  • Incubator (37°C)

  • 96-well plates or vials

  • Quenching solution (e.g., acetonitrile or methanol)

  • Analytical instrumentation (LC-MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of the test compound in DMSO. Dilute the stock solution into each of the aqueous buffers to a final concentration (e.g., 1-5 µM), ensuring the final DMSO concentration is low (≤ 1%).[20]

  • Incubation: Incubate the solutions at 37°C.[20]

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw an aliquot from each buffer solution.[20]

  • Reaction Quenching: Immediately stop the degradation by adding the aliquot to a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze all samples by LC-MS to determine the percentage of the parent compound remaining at each time point, relative to the 0-hour sample.[20]

  • Data Interpretation: Plot the percentage of compound remaining versus time for each pH condition. Calculate the half-life (t1/2) if significant degradation is observed.

Protocol 5: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol assesses the susceptibility of the compound to metabolism by Phase I enzymes, particularly cytochrome P450s.[23][24][27]

Materials:

  • 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (cofactor)

  • Positive control compounds (e.g., verapamil, diazepam)[28]

  • Incubator or water bath (37°C)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.[23][27]

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[23]

  • Time Points and Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[23][27]

  • Stopping the Reaction: Terminate the reaction by adding the aliquot to a cold quenching solution containing an internal standard.[23]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using LC-MS/MS.[23]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.[23][27]

    • Calculate the intrinsic clearance (CLint) based on the half-life and protein concentration.[23][24][27]

Data Summary and Interpretation

All quantitative data generated from these experiments should be summarized in a clear and concise format to facilitate comparison and decision-making.

Table 1: Physicochemical Properties of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione
ParameterMethodConditionsResultInterpretation / Target Range
Molecular Weight --252.27 g/mol [29]< 500 Da (Lipinski's Rule)
LogD Shake-FlaskpH 7.4Experimental Value1 - 3 (Optimal for oral absorption)
Aqueous Solubility Shake-FlaskpH 7.4Experimental Value> 50 µM
pKa (Acidic) Potentiometric Titration25°CExperimental ValueN/A
pKa (Basic) Potentiometric Titration25°CExperimental Value6 - 8 (May influence absorption)
Chemical Stability (t1/2) HPLC/LC-MSpH 2.0, 37°CExperimental Value> 24 hours
pH 7.4, 37°CExperimental Value> 24 hours
Metabolic Stability (t1/2) Human Liver Microsomes37°CExperimental Value> 30 minutes
Intrinsic Clearance (CLint) Human Liver Microsomes37°CExperimental ValueLow to moderate
Relationship Between Physicochemical Properties and Drug Discovery Outcomes

G Sol Aqueous Solubility Abs Absorption Sol->Abs Increases Bio Bioavailability Sol->Bio Increases LogP Lipophilicity (LogP/LogD) LogP->Abs Optimal range Dist Distribution LogP->Dist Influences Tox Toxicity LogP->Tox High LogP may increase toxicity pKa pKa pKa->Sol Influences pKa->Abs Influences Stab Stability (Chemical & Metabolic) Stab->Bio Increases Eff Efficacy Stab->Eff Maintains Abs->Eff Dist->Eff Bio->Eff

Caption: Interplay of physicochemical properties and their impact on drug discovery outcomes.

Conclusion: A Data-Driven Path Forward

The comprehensive physicochemical profiling of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione is an indispensable step in its evaluation as a potential drug candidate. While the pyrrolopyridine scaffold is of significant interest in medicinal chemistry, the success of any individual analog is contingent upon a delicate balance of properties that govern its behavior in a biological system.[11] By systematically applying the robust experimental protocols detailed in this guide, researchers can generate high-quality data to understand the compound's strengths and liabilities. This empirical knowledge is critical for guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies, enabling rational modifications to optimize the overall profile of the molecule. Ultimately, a data-driven approach based on a solid foundation of physicochemical understanding will maximize the probability of advancing potent and well-behaved drug candidates into preclinical and clinical development.

References

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Methodological & Application

A Validated, Step-by-Step Protocol for the Synthesis of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Synthesis Protocol for Researchers

Abstract: This document provides a comprehensive and detailed two-step protocol for the synthesis of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione, a valuable heterocyclic compound. The pyrrolo[3,4-b]pyridine core is a significant scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[1][2] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It outlines a reliable pathway starting from commercially available 2,3-pyridinedicarboxylic acid. The methodology is broken down into two primary stages: the synthesis of the key intermediate, 2,3-pyridinedicarboxylic anhydride, followed by its reaction with 4-ethylaniline to yield the target imide. This guide emphasizes the mechanistic rationale behind the procedural steps, safety considerations, and detailed characterization methods to ensure the synthesis of a pure, verifiable final product.

Overall Synthetic Scheme

The synthesis is achieved via a two-step process:

  • Dehydration/Cyclization: Conversion of 2,3-pyridinedicarboxylic acid to its corresponding cyclic anhydride.

  • Imidation: Reaction of the anhydride with 4-ethylaniline to form the target N-substituted pyrrolo[3,4-b]pyridine-5,7-dione.

G A 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid) B 2,3-Pyridinedicarboxylic Anhydride (Intermediate) A->B Step 1: Acetic Anhydride Reflux, 4h D 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione (Final Product) B->D Step 2: Glacial Acetic Acid Reflux, 3h C 4-Ethylaniline C->D

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 2,3-Pyridinedicarboxylic Anhydride (Intermediate)

Principle and Mechanistic Insight

The first step involves the intramolecular dehydration of 2,3-pyridinedicarboxylic acid to form a stable, five-membered cyclic anhydride. Acetic anhydride serves as both the dehydrating agent and the solvent for this reaction. The mechanism proceeds by the formation of a mixed anhydride, which then undergoes an intramolecular nucleophilic acyl substitution, with an acetate ion acting as the leaving group, to yield the cyclic product. This is a common and effective method for preparing cyclic anhydrides from their corresponding diacids.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierMolar Mass ( g/mol )
2,3-Pyridinedicarboxylic acid≥99%Commercial167.12
Acetic anhydrideReagentCommercial102.09
Dichloromethane (DCM)ACSCommercial84.93
Round-bottom flask (250 mL)---
Reflux condenser---
Heating mantle---
Vacuum filtration apparatus---
Rotary evaporator---
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-pyridinedicarboxylic acid (10.0 g, 59.8 mmol).

  • Reagent Addition: Carefully add acetic anhydride (60 mL) to the flask. The mixture will form a slurry.

  • Heating: Heat the mixture to reflux in an oil bath (bath temperature ~140-145 °C) and maintain a gentle reflux for 4 hours. The solid should dissolve as the reaction progresses.[3]

  • Solvent Removal: After the reaction is complete, allow the solution to cool to approximately 80 °C. Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.[3]

  • Product Precipitation: Cool the resulting residue to room temperature. Add dichloromethane (30 mL) and stir the mixture at 40-45 °C for 30 minutes to break up any solids.[3]

  • Isolation and Drying: Cool the slurry to 0-5 °C in an ice bath. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold dichloromethane. Dry the white to off-white solid product under vacuum to a constant weight.

Expected Results and Characterization
  • Yield: Typically 80-90%.

  • Appearance: A white or grayish-white crystalline solid.[3]

  • Melting Point: 137-139 °C.[3]

  • Infrared (IR) Spectroscopy: The product should exhibit strong characteristic carbonyl (C=O) stretching frequencies for a cyclic anhydride, typically around 1850 cm⁻¹ and 1770 cm⁻¹. The broad O-H stretch from the starting dicarboxylic acid (around 3000 cm⁻¹) should be absent.

Part 2: Synthesis of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

Principle and Mechanistic Insight

This step is the formation of an imide from a cyclic anhydride and a primary amine. The reaction proceeds in two stages:

  • Nucleophilic Acyl Substitution: The nitrogen atom of 4-ethylaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the 2,3-pyridinedicarboxylic anhydride. This opens the anhydride ring to form an intermediate maleanilic acid analogue, 2-((4-ethylphenyl)carbamoyl)nicotinic acid.[4][5]

  • Intramolecular Cyclization (Dehydration): Under heating in acetic acid, the carboxylic acid and amide functionalities of the intermediate undergo an intramolecular condensation reaction, eliminating a molecule of water to form the stable five-membered imide ring of the final product.[1]

G cluster_0 Mechanism of Imide Formation Anhydride 2,3-Pyridinedicarboxylic Anhydride Intermediate Amic Acid Intermediate Anhydride->Intermediate Ring Opening (Nucleophilic Attack) Amine 4-Ethylaniline Amine->Intermediate Ring Opening (Nucleophilic Attack) Product Target Imide Intermediate->Product Ring Closure (Dehydration) Water H₂O Intermediate->Water - H₂O

Caption: Mechanism for the formation of the target imide.

Materials and Reagents
Reagent/MaterialGradeSupplierMolar Mass ( g/mol )
2,3-Pyridinedicarboxylic anhydrideFrom Part 1-149.10
4-Ethylaniline≥98%Commercial121.18
Glacial Acetic AcidACSCommercial60.05
EthanolReagentCommercial46.07
Round-bottom flask (100 mL)---
Reflux condenser---
Heating mantle---
Beaker (500 mL)---
Vacuum filtration apparatus---
Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,3-pyridinedicarboxylic anhydride (5.0 g, 33.5 mmol) and 4-ethylaniline (4.1 g, 33.8 mmol, ~1.01 eq).

  • Solvent Addition: Add glacial acetic acid (40 mL) to the flask.[1]

  • Heating: Heat the reaction mixture to reflux (bath temperature ~120-125 °C) and maintain reflux for 3 hours.[1]

  • Product Precipitation: After the reaction period, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 250 mL of ice-cold water while stirring vigorously. A precipitate should form.[1][4]

  • Isolation: Continue stirring the slurry in the ice bath for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove any residual acetic acid.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from ethanol. Dissolve the solid in a minimal amount of hot ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Results and Characterization
  • CAS Number: 126104-21-0[6]

  • Molecular Formula: C₁₅H₁₂N₂O₂[6]

  • Molar Mass: 252.27 g/mol [6]

  • Yield: Typically 70-85% after recrystallization.

  • Appearance: Crystalline solid.

  • ¹H NMR Spectroscopy: Expect signals corresponding to the ethyl group protons (a quartet and a triplet), aromatic protons from the 4-ethylphenyl ring (two doublets), and protons from the pyridine ring.

  • ¹³C NMR Spectroscopy: Expect signals for the two distinct carbonyl carbons of the imide, as well as signals for the carbons of the pyridine and ethylphenyl rings.

  • Mass Spectrometry (MS): The ESI-MS should show a prominent peak for [M+H]⁺ at m/z 253.28.

Safety Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Ethylaniline: Toxic by inhalation, ingestion, and skin absorption. Handle with care in a fume hood, avoiding contact with skin and eyes.

  • Glacial Acetic Acid: Corrosive and can cause severe burns. Handle in a fume hood with appropriate PPE.

  • General: All heating steps should be conducted with care using a heating mantle and appropriate temperature control. Ensure all glassware is free of defects before heating.

References

  • Kantin, G., Chupakhin, E., Dar'in, D., & Krasavin, M. (2017). A general procedure for the preparation of cyclic anhydrides. Tetrahedron Letters, 58(32), 3160-3163. Available from: [Link]

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  • Organic Chemistry Portal. (n.d.). Cycloaddition/ Diels-Alder Approaches to Pyridines. Available from: [Link]

  • Bissell, P., et al. (2018). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. Polymers, 10(3), 259. Available from: [Link]

  • Moody, C. J., & Rees, C. W. (1999). Biosynthesis inspired Diels–Alder route to pyridines: synthesis of the 2,3-dithiazolylpyridine core of the thiopeptide antibiotics. Chemical Communications, (17), 1645-1646. Available from: [Link]

  • ResearchGate. (n.d.). Preparation of N‐substituted maleimides from maleic anhydrides and primary amines or isocyanates. Available from: [Link]

  • Faialaga, N. H., et al. (2023). Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses, 100, 4-28. Available from: [Link]

  • Malaysian Journal of Analytical Sciences. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF ELEVEN N-SUBSTITUTED MALEIMIDES. 20(5), 1156-1163. Available from: [Link]

  • Miles, W. H., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 140-147. Available from: [Link]

  • ResearchGate. (2024). Synthesis of pyridine derivatives using aza Diels–Alder methodology. Available from: [Link]

  • Google Patents. (1993). EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • Jinjing Chemical. (2025). What are the synthesis methods of 2,3 - Pyridinedicarboxylic Acid?. Available from: [Link]

  • Hilaris. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Journal of Chemistry, 2(2). Available from: [Link]

  • Beilstein Journals. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2, 3-pyridine-dicarboxylic acid. Available from: [Link]

  • MDPI. (2024). Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. Molecules, 29(6), 1253. Available from: [Link]

  • Scilit. (2024). Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 2,3-Pyridinedicarboxylic Anhydride in Modern Organic Synthesis. Available from: [Link]

  • MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4125. Available from: [Link]

  • Chemistry LibreTexts. (2019). Reactions of Anhydrides. Available from: [Link]

  • Camacho, J., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2656. Available from: [Link]

  • Jiang, Y., Xiao, M., & Yan, C. (2016). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Advances, 6(41), 35609-35616. Available from: [Link]

  • Chemical Synthesis Database. (n.d.). 7-imino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Available from: [Link]

  • ResearchGate. (2016). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. Available from: [Link]

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APPLICATION NOTE: Preclinical Formulation Strategies for 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Compound Profiling

6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione (often denoted with brackets as pyrrolo[3,4-b]pyridine) is a synthetic aza-phthalimide derivative that has demonstrated significant in vitro antiviral efficacy against RNA-containing influenza viruses, specifically Types A and B[1]. Despite its promising pharmacodynamic profile, transitioning this compound from in vitro cellular assays to in vivo efficacy models (e.g., murine models of influenza) presents a classic biopharmaceutical bottleneck: severe aqueous insolubility.

The molecular architecture consists of a rigid, planar pyrrolo-pyridine-dione core coupled with a lipophilic 4-ethylphenyl moiety. This structural combination results in a highly stable crystal lattice and high lipophilicity. Without a strategically engineered dosing vehicle, in vivo administration will result in erratic gastrointestinal absorption, intravascular precipitation, and sub-therapeutic plasma exposure, ultimately confounding antiviral efficacy readouts[2].

Table 1: Physicochemical & Biopharmaceutical Profile
ParameterValue / CharacteristicFormulation Implication
Molecular Weight 252.27 g/mol Favorable for membrane permeability; standard vehicle compatibility.
Estimated LogP ~2.8 - 3.2Highly lipophilic; requires co-solvents or inclusion complexes for aqueous dissolution.
H-Bond Donors / Acceptors 0 / 3Limited ability to interact with water; prone to aggregation and crystallization.
Aqueous Solubility < 10 µg/mL (Estimated)Intravenous (IV) dosing requires a multi-component co-solvent/surfactant system.
Target Application In vivo antiviral efficacyVehicles must be well-tolerated and not induce matrix effects in LC-MS/MS PK analysis[2].

Formulation Engineering: Causality & Excipient Selection

To achieve reproducible systemic exposure, we must design self-validating formulation systems. The selection of excipients is not arbitrary; it is dictated by the thermodynamic barriers of the compound.

  • For Intravenous (IV) Administration (Co-solvent/Surfactant System): We utilize a 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline system.

    • Causality: DMSO is required as the primary solvent to provide the high solvation energy needed to disrupt the stable crystal lattice of the aza-phthalimide core. PEG300 acts as a co-solvent to maintain solubility as the DMSO is diluted. Tween 80, a non-ionic surfactant, forms micelles that encapsulate the lipophilic 4-ethylphenyl group, preventing rapid precipitation ("crashing out") when the formulation mixes with the aqueous environment of the bloodstream[3].

  • For Oral (PO) Administration (Inclusion Complex): We utilize a 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) system.

    • Causality: HP-β-CD features a hydrophobic cavity and a hydrophilic exterior. The lipophilic 4-ethylphenyl tail of the compound inserts into the cavity, forming a transient, water-soluble inclusion complex. This enhances the dissolution rate in the gastrointestinal tract, driving a higher concentration gradient for passive diffusion across the intestinal epithelium without causing the mucosal irritation often seen with high-concentration co-solvents[2].

IV_Formulation A API Powder 6-(4-Ethylphenyl)-... B Primary Solubilization (5% DMSO) A->B Disrupt crystal lattice C Co-solvent Addition (40% PEG300) B->C Prevent precipitation D Surfactant Stabilization (5% Tween 80) C->D Micellar stabilization E Aqueous Dilution (50% Saline) D->E Adjust to physiological osmolarity F Clear IV Dosing Solution E->F Final QC (Visual & pH)

Figure 1: Stepwise IV formulation workflow and the physicochemical causality of each excipient.

Step-by-Step Experimental Methodologies

Protocol A: Preparation of IV Dosing Solution (1 mg/mL)

Self-Validating System: This protocol includes visual and physical checkpoints to ensure the compound remains in solution and is safe for intravenous injection.

  • Primary Solubilization (Lattice Disruption):

    • Weigh exactly 1.0 mg of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione powder into a clean, sterile glass vial.

    • Add 50 µL of molecular biology grade DMSO (5% of final volume).

    • Action: Vortex vigorously for 60 seconds. Sonicate in a water bath at 37°C for 5 minutes.

    • Validation Checkpoint: The solution must be completely clear. Any remaining particulates indicate incomplete lattice disruption; do not proceed until optically clear.

  • Co-Solvent Addition (Precipitation Prevention):

    • Add 400 µL of PEG300 (40% of final volume) to the DMSO solution.

    • Action: Vortex for 30 seconds to ensure a homogenous organic phase.

  • Surfactant Stabilization (Micellar Encapsulation):

    • Add 50 µL of Tween 80 (5% of final volume).

    • Action: Vortex gently. The mixture will become slightly viscous as micelles begin to form.

  • Aqueous Dilution (Osmotic Balancing):

    • Critical Step: Add 500 µL of 0.9% normal saline dropwise (approx. 50 µL at a time) while continuously vortexing the vial.

    • Causality: Gradual addition prevents localized high-aqueous microenvironments that could trigger rapid nucleation and precipitation of the highly lipophilic API.

    • Validation Checkpoint: Hold the vial against a dark background under a bright light. The solution must remain optically clear. If cloudiness or micro-precipitates are observed, the formulation has failed the self-validation check and must be discarded.

Protocol B: Preparation of PO Dosing Formulation (5 mg/mL Suspension/Complex)
  • Vehicle Preparation:

    • Prepare a 20% (w/v) solution of HP-β-CD in Milli-Q water (e.g., dissolve 2.0 g of HP-β-CD in 10 mL of water). Stir until completely clear.

  • API Integration:

    • Weigh 5.0 mg of the compound into a glass vial.

    • Add 1.0 mL of the 20% HP-β-CD vehicle.

  • Complexation Drive:

    • Action: Probe sonicate the mixture on ice (to prevent thermal degradation) for 3 cycles of 15 seconds on / 15 seconds off.

    • Causality: High-energy sonication physically forces the hydrophobic ethylphenyl compound into the cyclodextrin cavities, maximizing the formation of the inclusion complex.

  • Equilibration:

    • Place the vial on a rotary shaker at room temperature for 2 hours to allow the inclusion equilibrium to stabilize.

    • Validation Checkpoint: The formulation should appear as a uniform, fine translucent suspension or a clear solution. Large visible aggregates indicate failed complexation.

PK_Efficacy Admin In Vivo Administration (IV or PO) Absorp Systemic Circulation (Free Drug Fraction) Admin->Absorp Vehicle prevents intravascular precipitation Cell Host Cell Entry (Respiratory Epithelium) Absorp->Cell Lipophilic diffusion (LogP ~3.0) Clear Hepatic Metabolism & Renal Clearance Absorp->Clear Systemic Elimination Target Influenza Virus (RNA Replication Inhibition) Cell->Target Antiviral Mechanism

Figure 2: Pharmacokinetic pathway from administration to in vivo antiviral target engagement.

References

  • [1] Rashan, L., Ahmed, B. A., Hussein, S. H., et al. (1989). Synthesis and antiviral evaluation of 6-p-ethylphenyl-5H-pyrrolo [3,4-b]pyridine-5,7-dione. Il Farmaco. ResearchGate. Available at:

  • [2] Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC / National Institutes of Health. Available at:

  • [3] Pharmacokinetics, Tissue Distribution, and Formulation Study of a Small-molecule Inhibitor. bioRxiv.org. Available at:

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Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of its low aqueous solubility in biological assays. This document provides a series of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides with step-by-step protocols to help you achieve the desired concentrations for your experiments.

I. Introduction to the Challenge

6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione is a compound of interest with a molecular formula of C15H12N2O2 and a molecular weight of 252.273 g/mol [1]. Like many novel chemical entities, its hydrophobic nature can lead to poor aqueous solubility, posing a significant hurdle for in vitro and in vivo biological assays. Inaccurate concentration measurements due to precipitation can lead to unreliable and misleading results. This guide will walk you through systematic approaches to enhance the solubility of this compound, ensuring the integrity of your research.

II. Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating in my aqueous buffer?

Your compound, 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione, is likely precipitating due to its low intrinsic aqueous solubility. This is a common issue for organic molecules with significant hydrophobic regions. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound may crash out of solution as it is no longer in a favorable solvent environment.

Q2: What is the difference between kinetic and thermodynamic solubility?

Understanding this distinction is crucial for interpreting your results.

  • Kinetic solubility measures the concentration at which a compound precipitates when a concentrated stock (e.g., in DMSO) is rapidly diluted into an aqueous buffer. This is a high-throughput measurement often used in early discovery.[2][3] The resulting precipitate is often amorphous.[4][5]

  • Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a specific buffer.[3] It is determined by allowing excess solid to equilibrate with the buffer over a longer period (24-72 hours).[3] Kinetic solubility values are often higher than thermodynamic solubility.[4][6]

Q3: Can I just increase the percentage of DMSO in my final assay?

While tempting, increasing the concentration of co-solvents like DMSO can have unintended consequences. High concentrations of organic solvents can:

  • Exhibit direct cytotoxicity to cell lines.[7]

  • Interfere with enzyme activity or protein-ligand binding.

  • Alter cell membrane permeability. Therefore, it is crucial to determine the maximum tolerable co-solvent concentration for your specific assay through vehicle control experiments.

Q4: What is the first solubilization strategy I should try?

The use of co-solvents is often the simplest and most direct first approach.[8] Dimethyl sulfoxide (DMSO) is a common choice due to its broad solubilizing power and miscibility with water.[8][9] Start by preparing a high-concentration stock solution in 100% DMSO and then perform serial dilutions into your aqueous assay buffer, ensuring the final DMSO concentration is compatible with your biological system.

III. Troubleshooting Guides & Experimental Protocols

This section provides a tiered approach to improving the solubility of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione, from simple to more advanced techniques.

Guide 1: Co-solvent Optimization

Co-solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for hydrophobic compounds.[]

Protocol 1: Determining Maximum Tolerable Co-solvent Concentration

  • Select Co-solvents: Common choices include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[8][11]

  • Prepare Vehicle Solutions: Create a dilution series of your chosen co-solvent in your assay buffer (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).

  • Run Vehicle Controls: Expose your cells or biological system to these vehicle solutions.

  • Assess Viability/Activity: Using your standard assay endpoint (e.g., MTT assay for cell viability, enzyme activity assay), determine the highest co-solvent concentration that does not significantly affect the results.

Protocol 2: Preparing Working Solutions with Co-solvents

  • Prepare a High-Concentration Stock: Dissolve 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione in 100% of your chosen co-solvent (e.g., 10-50 mM in DMSO). Gentle warming or vortexing may be required.

  • Serial Dilution: Perform serial dilutions of the stock solution directly into the assay buffer, ensuring the final co-solvent concentration remains below the predetermined tolerance limit.

  • Visual Inspection: After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness, particulates).

Guide 2: Utilizing Surfactants

Surfactants, or detergents, are amphiphilic molecules that can form micelles in aqueous solutions.[12] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[12]

Choosing a Surfactant:

  • Non-ionic surfactants like Tween-20, Tween-80, and Triton X-100 are generally milder and less denaturing than ionic surfactants.[13][14]

  • Zwitterionic detergents such as CHAPS can also be effective while maintaining protein function.[13]

Protocol 3: Solubilization with Surfactants

  • Determine Surfactant Compatibility: As with co-solvents, test the tolerance of your assay system to a range of surfactant concentrations. Some surfactants can be cytotoxic or interfere with assay components.[7]

  • Prepare Surfactant-Containing Buffer: Add the desired concentration of the chosen surfactant to your assay buffer. Ensure the concentration is above the critical micelle concentration (CMC) for effective solubilization.

  • Prepare Compound Stock: Create a concentrated stock of your compound in a suitable organic solvent (e.g., DMSO).

  • Dilute into Surfactant Buffer: Dilute the compound stock into the surfactant-containing buffer. The micelles will aid in keeping the compound in solution.

Method Mechanism Advantages Considerations
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the aqueous solvent.[]Simple, widely used, effective for many compounds.Potential for cytotoxicity or assay interference at higher concentrations.[7]
Surfactants (e.g., Tween-80, Triton X-100) Forms micelles that encapsulate hydrophobic compounds.[12]Can significantly increase apparent solubility.Potential for cytotoxicity and protein denaturation.[13] Must work above the CMC.
Guide 3: Advanced Formulation Strategies

If co-solvents and surfactants are insufficient, more advanced formulation techniques can be employed.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment.[15][16][17]

Workflow for Cyclodextrin-Mediated Solubilization

Caption: Workflow for enhancing solubility using cyclodextrins.

Protocol 4: Using Cyclodextrins

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[15][18]

  • Prepare a Phase Solubility Diagram (Optional but Recommended): This experiment helps determine the optimal concentration of cyclodextrin needed. It involves measuring the solubility of your compound in a series of increasing cyclodextrin concentrations.

  • Prepare the Formulation: a. Dissolve the chosen cyclodextrin in your aqueous buffer. b. Add the 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione to this solution. c. Stir or sonicate the mixture, sometimes with gentle heating, for several hours to allow for complex formation.

  • Filter and Use: Filter the solution through a 0.22 µm filter to remove any undissolved compound before use in your assay.

An amorphous solid dispersion involves dispersing the active pharmaceutical ingredient (API) in an amorphous, non-crystalline state within a polymer matrix.[19][20] The amorphous form has a higher energy state than the crystalline form, leading to enhanced solubility.[19] This is a more advanced technique typically requiring specialized equipment like a spray dryer or hot-melt extruder.[21] While powerful, it is generally employed in later-stage drug development.[22][23][24]

For ionizable compounds, forming a salt is a highly effective method to increase aqueous solubility.[25][26] This involves reacting the compound with an acid or a base to create a more polar, and thus more soluble, salt form.[27] Given the structure of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione, which contains a pyridine ring (a weak base), formation of an acid salt (e.g., hydrochloride or mesylate) could be a viable strategy.[28] This approach requires chemical modification and is typically performed by medicinal chemists.

Logical Flow for Solubility Enhancement Strategy

G Start Start: Compound Precipitates in Assay Buffer CoSolvent Step 1: Co-solvent Optimization (e.g., DMSO, Ethanol) Start->CoSolvent Check1 Solubility Sufficient? CoSolvent->Check1 Surfactant Step 2: Use Surfactants (e.g., Tween-80) Check1->Surfactant No End Proceed with Assay Check1->End Yes Check2 Solubility Sufficient? Surfactant->Check2 Advanced Step 3: Advanced Formulations (Cyclodextrins, Salt Formation) Check2->Advanced No Check2->End Yes Check3 Solubility Sufficient? Advanced->Check3 Check3->End Yes Reassess Re-evaluate Compound or Assay Check3->Reassess No

Caption: Decision tree for selecting a solubility enhancement method.

IV. Summary and Recommendations

Improving the aqueous solubility of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione is essential for obtaining reliable data in biological assays. We recommend a systematic, tiered approach:

  • Start with Co-solvents: Optimize the use of DMSO or other biocompatible solvents, always validating the final concentration with vehicle controls.

  • Try Surfactants: If co-solvents are insufficient, non-ionic surfactants can provide a significant solubility boost.

  • Consider Advanced Methods: For persistent challenges, cyclodextrin complexation offers a robust solution. Salt formation is another powerful strategy if chemical modification is feasible.

By following these guidelines, researchers can overcome the solubility challenges associated with this compound and proceed with confidence in their biological evaluations.

References

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
  • World Pharma Today. (2025, October 17).
  • WuXi AppTec. (2024, March 15).
  • Molecules. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Journal of Pharmaceutical Investigation. (n.d.).
  • Pharmaceutics. (n.d.).
  • Journal of Pharmaceutical Sciences. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Hovione. (2019, April 21).
  • Creative Bioarray. (2025, July 30). Aqueous Solubility Assays.
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Global Scholarly Communication Online Press. (2024, June 24). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers.
  • European Journal of Pharmaceutical Sciences. (2012, October 9).
  • Pharmaceutical Technology. (2025, March 11). Solving Poor Solubility with Amorphous Solid Dispersions.
  • Thermo Fisher Scientific. (n.d.).
  • Ovid. (2025, August 2).
  • Alfa Chemistry. (2026, January 28). Formulation Optimization & Bioavailability Enhancement - Cyclodextrin.
  • Pion Inc. (2026, January 22).
  • Guidechem. (n.d.). 6-(4-Ethylphenyl)Pyrrolo[3,4-b]Pyridine-5,7-Dione.
  • ScienceDirect. (n.d.).
  • Applied Microbiology and Biotechnology. (n.d.). Surfactants: physicochemical interactions with biological macromolecules. PMC.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...
  • MedchemExpress. (n.d.). Surfactants | Biochemical Assay Reagents.
  • Santa Cruz Biotechnology. (n.d.). Surfactants.
  • Assay and Drug Development Technologies. (2018, January 15). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. PubMed.
  • International Journal of Pharmaceutical Investigation. (2018, February 26). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs by Crystal Engineering.
  • Drug Development & Delivery. (2023, April 21).
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
  • ResearchGate. (2025, November 11). (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • MCE. (n.d.).
  • MilliporeSigma. (n.d.).
  • Molecules. (2018, May 26).
  • Fisher Scientific. (n.d.). Cell Lysis Detergents.
  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • European Journal of Pharmaceutical Sciences. (2007, July 30). Salt formation to improve drug solubility. PubMed.
  • PubChem. (n.d.). 6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.
  • BOC Sciences. (n.d.).
  • Research Journal of Pharmacy. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • MDPI. (2026, March 10).
  • Chemical Synthesis Database. (2025, May 20). 7-imino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.
  • Exclusive Chemistry Ltd. (2024, April 29). 6-(4-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.

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Technical Support Center: Chromatography Optimization for 6-(4-Ethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals isolating 6-(4-Ethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione .

This molecule presents a unique chromatographic challenge: it combines a highly conjugated, planar pyrrolo-pyridine core, an electrophilic imide (5,7-dione) ring, and a lipophilic 4-ethylphenyl moiety. The juxtaposition of a basic pyridine nitrogen and a rigid, poorly soluble structure introduces two primary failure modes during purification: severe peak tailing on standard acidic silica and band broadening due to solubility limits. This guide provides the mechanistic reasoning and self-validating protocols required to overcome these issues.

Diagnostic Workflow

Before adjusting your solvent gradients, consult the diagnostic logic tree below to identify the root cause of your purification failure.

G Start Crude Mixture TLC Analysis Tailing Severe Tailing or Streaking Observed? Start->Tailing AddTEA Add 0.1-1% TEA to Mobile Phase Tailing->AddTEA Yes Solubility Check Solubility in Initial Mobile Phase Tailing->Solubility No CheckAlumina Resolution Still Poor? AddTEA->CheckAlumina Alumina Switch to Neutral or Basic Alumina CheckAlumina->Alumina Yes CheckAlumina->Solubility No Alumina->Solubility Soluble Fully Soluble? Solubility->Soluble WetLoad Wet Loading (Minimal Volume) Soluble->WetLoad Yes DryLoad Dry Loading on Celite or Silica Soluble->DryLoad No Run Elution & Fraction Collection WetLoad->Run DryLoad->Run

Troubleshooting workflow for basic pyrrolo-pyridine derivatives.

Section 1: Stationary Phase & Mobile Phase Optimization (FAQs)

Q1: Why does 6-(4-Ethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione streak heavily across the TLC plate and column, even in optimized solvent ratios? Answer: The streaking is a direct result of acid-base interactions at the solid-liquid interface. Standard silica gel (SiO₂) surfaces are populated with weakly acidic silanol groups (Si-OH). The basic nitrogen atom within the pyridine ring of your target molecule acts as a hydrogen bond acceptor and interacts strongly with these acidic silanol groups [1]. This creates a strong, reversible retention mechanism that competes with the mobile phase, causing the compound to drag or "tail" as it travels down the column.

Q2: How do I properly deactivate the silica gel to prevent this tailing without degrading the sensitive imide ring? Answer: The most effective strategy is to introduce a volatile, sacrificial basic modifier to the mobile phase. Triethylamine (TEA) is the industry standard for this application [2]. By adding 0.1% to 1.0% (v/v) TEA to your eluent, the highly basic tertiary amine competitively binds to and neutralizes the acidic silanol sites on the silica gel [4]. Causality Check: Because TEA is sterically hindered and volatile, it blocks the active silica sites without permanently reacting with your target molecule, and its moderate basicity allows it to be easily removed post-purification via high vacuum [5]. Warning: Do not exceed 1% TEA, as prolonged exposure to strong bases could risk nucleophilic attack or hydrolysis of the electrophilic 5,7-dione (imide) ring.

Q3: I've added TEA, but I'm still getting poor resolution from the unreacted 4-ethylaniline starting material. What's the next step? Answer: If TEA-modified silica is insufficient, the stationary phase itself must be changed. Switch to Neutral Alumina (Al₂O₃). Alumina lacks the highly acidic protons of silica gel, inherently preventing the strong retention of basic nitrogen heterocycles without the need for basic modifiers [2].

Section 2: Sample Loading & Solubility Challenges (FAQs)

Q4: The crude mixture precipitates when I try to dissolve it in my starting mobile phase (e.g., 80:20 Hexanes:EtOAc). If I use pure DCM to dissolve it for wet loading, the separation fails. How do I load this? Answer: The planar, fused nature of the pyrrolo[3,4-b]pyridine system promotes strong intermolecular π-π stacking, resulting in high lattice energy and poor solubility in non-polar solvent mixtures. If you wet-load the sample using a strong, polar solvent (like pure DCM), that solvent acts as a localized "super-eluent." It will drag the target compound and impurities down the column together in a broad, unresolved band before the actual mobile phase can establish an equilibrium. Solution: You must utilize a Dry Loading technique. By pre-adsorbing the crude mixture onto a solid support, you completely remove the solubilizing solvent before the sample ever touches the column bed [3]. This ensures the compound enters the active column bed in a perfectly narrow band, dictated solely by the polarity of the mobile phase.

Section 3: Quantitative Troubleshooting Data

Use the following table to benchmark your expected chromatographic outcomes based on your chosen parameters.

Chromatographic ObservationStationary PhaseMobile Phase ModifierLoading MethodExpected Resolution / Peak Shape
Severe streaking (Rf 0.1 to 0.6)Standard Silica (Acidic)NoneWet Load (DCM)Poor (Co-elution, broad bands)
Moderate tailing, early elutionStandard Silica (Acidic)NoneDry Load (Silica)Sub-optimal (Tailing persists)
Sharp bands, good separation Standard Silica (Acidic) 0.5% - 1.0% TEA Dry Load (Celite) Excellent (Symmetrical peaks)
Sharp bands, no TEA neededNeutral AluminaNoneDry Load (Celite)Excellent (Alternative method)
Compound stuck on baselineStandard Silica (Acidic)1.0% Acetic AcidDry Load (Silica)Complete failure (Protonation)
Section 4: Self-Validating Experimental Protocol

Optimized Dry-Loading & TEA-Deactivated Silica Chromatography Objective: Isolate 6-(4-Ethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione from crude reaction mixtures with >95% purity.

Step 1: Mobile Phase Preparation & System Deactivation

  • Prepare the initial mobile phase: 80% Hexanes / 20% Ethyl Acetate.

  • Add 0.5% (v/v) Triethylamine (TEA) to the bulk solvent mixture. Mix thoroughly. Causality: Pre-mixing ensures a homogeneous distribution of the competing base to continuously mask silanol groups during the run [4].

  • Prepare a silica gel slurry using this TEA-modified solvent and pack the column. Allow 2-3 column volumes of the solvent to run through the bed to fully equilibrate and deactivate the silica before loading [1].

Step 2: Dry Loading Preparation

  • Dissolve the crude mixture in a minimal amount of a highly solubilizing, volatile solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Add deactivated silica gel (or Celite 545) to the flask at a 1:3 ratio (crude mass : solid support mass).

  • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a fine, free-flowing powder is achieved. Causality: Complete solvent removal prevents the strong solubilizing solvent from acting as a localized eluent, which would otherwise cause band broadening and premature elution [3].

Step 3: Column Loading

  • Carefully pour the dry-loaded powder evenly onto the flat surface of the packed silica bed.

  • Add a 1 cm protective layer of clean sea sand on top of the dry load to prevent physical disturbance of the band when adding solvent.

Step 4: Gradient Elution & Fraction Collection

  • Begin elution with the 80:20 Hexanes:EtOAc (+0.5% TEA) mixture.

  • Gradually increase the polarity to 50:50 Hexanes:EtOAc (+0.5% TEA) based on TLC monitoring.

  • Collect fractions in standard test tubes. Monitor via TLC (using the same TEA-modified solvent system) and UV visualization (254 nm), as the highly conjugated pyrrolo[3,4-b]pyridine-5,7-dione core is strongly UV-active.

Step 5: Post-Purification TEA Removal

  • Pool the fractions containing the pure target compound.

  • Concentrate under reduced pressure.

  • Place the resulting solid under high vacuum (≤ 0.1 Torr) for 4-6 hours. Causality: TEA has a high vapor pressure and will sublime/evaporate entirely under high vacuum, leaving no basic residue in your final analytical sample [5].

References

Sources

Technical Support Center: Microwave-Assisted Synthesis of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione. This document, designed for drug development professionals and research scientists, provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions regarding the optimization of this synthesis using microwave irradiation. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can adapt and perfect this procedure in your laboratory.

Optimized Synthesis Protocol

The synthesis of the target compound is achieved via a condensation reaction between pyridine-3,4-dicarboxylic anhydride and 4-ethylaniline. Microwave irradiation dramatically accelerates this process, reducing reaction times from hours to minutes and often improving yields compared to conventional heating methods.[1][2][3]

Reaction Scheme:

Pyridine-3,4-dicarboxylic anhydride + 4-Ethylaniline → 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants 1. Prepare Reactants & Solvent setup_vial 2. Add Reagents to Microwave Vial prep_reactants->setup_vial setup_mw 3. Program Microwave Reactor setup_vial->setup_mw run_mw 4. Execute Synthesis Program setup_mw->run_mw cool_vial 5. Cool Reaction Vessel run_mw->cool_vial precipitate 6. Precipitate & Filter Product cool_vial->precipitate purify 7. Recrystallize/Purify precipitate->purify analyze 8. Characterize Product (NMR, MS) purify->analyze

Caption: General workflow for microwave-assisted synthesis.

Step-by-Step Methodology
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add pyridine-3,4-dicarboxylic anhydride (1.0 mmol, 149.1 mg).

  • Addition of Reactants: Add 4-ethylaniline (1.05 mmol, 127.2 mg, 1.05 equiv.) to the vial.

  • Solvent Addition: Add 3 mL of glacial acetic acid. Acetic acid serves as both a polar solvent that couples efficiently with microwaves and a catalyst for the imide formation.[4]

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture according to the parameters in Table 1.

  • Cooling: After irradiation, allow the vial to cool to below 50°C using a compressed air stream before handling.[5]

  • Product Isolation: Pour the cooled reaction mixture into 20 mL of cold water. A precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration, washing with additional water to remove residual acetic acid.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.[6][7]

Table 1: Optimized Microwave Reaction Parameters
ParameterRecommended ValueRationale & Notes
Temperature 160 °CEnsures sufficient energy for the reaction while minimizing thermal decomposition. Reactions in sealed vessels can safely exceed the solvent's boiling point.[8][9]
Reaction Time 15 minutesMicrowave synthesis significantly shortens reaction times.[10] Monitor by TLC if optimizing further.
Microwave Power 150 W (Initial)Use a power level sufficient to reach the target temperature rapidly. The instrument will then modulate power to maintain the set temperature.[8]
Solvent Glacial Acetic AcidA polar solvent that heats efficiently in a microwave field and catalyzes the reaction.[4][11]
Stirring 600 RPMEnsures homogeneous heating throughout the reaction mixture.
Vessel Size 10 mLThe reaction volume should be approximately 25-50% of the vial's total volume for safety and optimal heating.

Frequently Asked Questions (FAQs)

Q1: Why should I use microwave-assisted synthesis for this reaction instead of conventional heating?

A1: Microwave-assisted organic synthesis (MAOS) offers several key advantages.[2][12] Microwaves provide rapid, direct, and uniform heating of the reaction mixture, as polar molecules like acetic acid directly absorb the energy.[13] This leads to dramatically reduced reaction times (minutes vs. hours), often higher product yields, and increased purity by minimizing the formation of side products from prolonged exposure to high temperatures.[1][3]

Q2: What is the general mechanism for this imide formation?

A2: The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the 4-ethylaniline (the nucleophile) attacks one of the carbonyl carbons of the pyridine-3,4-dicarboxylic anhydride, opening the anhydride ring to form a phthalamic acid intermediate. Subsequent intramolecular cyclization via dehydration, which is accelerated by heat, yields the final imide product. Acetic acid can catalyze this dehydration step.

Q3: Can I use a different solvent? What are the key considerations?

A3: Yes, but the choice is critical. For efficient microwave heating, a polar solvent with a high dielectric constant is required.[14] Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are excellent alternatives that couple well with microwaves.[1][11] If you use a non-polar solvent like toluene, the reaction will heat inefficiently unless a specific microwave absorber is added.[14] Always consider the solvent's boiling point, safety profile, and compatibility with your reactants.

Q4: What are the most important safety precautions for this procedure?

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Troubleshooting Logic Diagram

G start Reaction Complete. Analyze Crude Product. check_yield Is Yield < 70%? start->check_yield yield_ok Yield is Acceptable. check_yield->yield_ok No low_yield_node PROBLEM: LOW YIELD - Increase Temp (e.g., 170°C) - Increase Time (e.g., 20 min) - Check Reagent Purity check_yield->low_yield_node Yes check_purity Are Impurities Present (TLC/NMR)? purity_ok Purity is Acceptable. Proceed to Purification. check_purity->purity_ok No impurity_node PROBLEM: IMPURITIES - Decrease Temp (e.g., 150°C) - Check for Side Reactions - Purify Starting Materials check_purity->impurity_node Yes yield_ok->check_purity

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel compound is the bedrock of credible research. This guide provides an in-depth, technical framework for the validation of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple checklist, we will explore the nuances of spectral interpretation, data integrity, and comparison with theoretical and analogous compound data to build a robust, self-validating system for structural elucidation.

The Imperative of Rigorous NMR Data Validation

In the synthesis of novel chemical entities, the final product is rarely perfectly pure. The presence of starting materials, byproducts, or residual solvents can complicate spectral analysis, potentially leading to misinterpretation of the data and, consequently, erroneous structural assignment. A rigorous validation process, therefore, does not merely aim to confirm the presence of the target molecule but also to identify and account for any impurities. This guide will use a multi-faceted approach, integrating predicted spectral data with experimental data from analogous structures to provide a comprehensive validation workflow.

A Comparative Approach to Spectral Validation

Given the absence of a publicly available, experimentally verified ¹H and ¹³C NMR spectrum for 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione, this guide will employ a comparative methodology. We will generate a predicted spectrum using established computational tools and compare these theoretical values with experimental data from structurally related compounds. This approach allows for a logical and scientifically sound provisional assignment of the key resonances of our target molecule.

Predicted ¹H and ¹³C NMR Spectral Data

For the purpose of this guide, ¹H and ¹³C NMR spectra for 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione were predicted using a combination of cheminformatics tools that employ a variety of methods including HOSE (Hierarchical Organisation of Spherical Environments) codes and machine learning algorithms.[1][2] The predicted chemical shifts are presented in the tables below.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-4~8.90d1H
H-2~8.40d1H
H-3~7.60dd1H
H-2', H-6'~7.40d2H
H-3', H-5'~7.30d2H
-CH₂-~2.70q2H
-CH₃~1.25t3H

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

Carbon AssignmentPredicted Chemical Shift (ppm)
C-5, C-7 (C=O)~167
C-4a, C-7a~135
C-4~155
C-2~152
C-3~125
C-1'~130
C-4'~145
C-2', C-6'~129
C-3', C-5'~128
-CH₂-~29
-CH₃~15

Experimental Workflow for NMR Data Acquisition and Validation

The following protocol outlines a best-practice approach to acquiring and validating NMR data, grounded in recommendations from the International Union of Pure and Applied Chemistry (IUPAC).[3][4]

Step 1: Sample Preparation
  • Solvent Selection : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[5] All subsequent comparisons should be made using data acquired in the same solvent.

  • Internal Standard : Add a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.[6]

Step 2: Data Acquisition
  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[6]

  • ¹H NMR Parameters :

    • Set the spectral width to cover a range of at least -1 to 13 ppm.

    • Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse to ensure quantitative integration.[5]

  • ¹³C NMR Parameters :

    • Acquire a proton-decoupled spectrum to simplify the signals to single lines for each unique carbon atom.[5]

    • Set the spectral width to a range of at least 0 to 200 ppm.

Step 3: Data Processing and Analysis
  • Referencing : Calibrate the spectrum using the internal standard (TMS at 0.00 ppm).

  • Peak Picking and Integration : Identify all significant peaks and, for the ¹H spectrum, integrate the area under each peak. The integration values should be normalized to a known number of protons.

  • Impurity Identification : Compare the acquired spectra with known spectra of potential starting materials, byproducts, and common laboratory solvents.[7]

Comparative Analysis with Structurally Analogous Compounds

To build confidence in our predicted data, we will compare it with experimental data from compounds sharing key structural motifs with our target molecule.

The Pyrrolo[3,4-b]pyridine-5,7-dione Core:

Experimental data for a related compound, 6-benzyl-3-ethyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, shows characteristic signals for the pyridine ring protons.[8] The reported chemical shifts for the pyridine protons in a similar scaffold provide a valuable reference for our predicted values for H-2, H-3, and H-4.

The 4-Ethylphenyl Substituent:

Experimental data for 4-ethylaniline provides a reference for the signals of the ethyl group and the aromatic protons of the substituent. The ¹H NMR spectrum of 4-ethylaniline shows a triplet for the methyl group, a quartet for the methylene group, and two doublets for the aromatic protons.[9][10] These characteristic patterns are expected in the spectrum of our target molecule.

Table 3: Comparison of Predicted and Analogous Experimental ¹H NMR Data (in CDCl₃)

Proton AssignmentPredicted (Target Molecule)Experimental (Analogous Compound)
Pyridine Ring Protons7.60 - 8.90 ppm~7.97 - 8.78 ppm (from 6-benzyl-3-ethyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione)[8]
Ethylphenyl Aromatic Protons7.30 - 7.40 ppm~6.60 - 7.00 ppm (from 4-ethylaniline)[9]
Ethyl -CH₂-~2.70 ppm~2.55 ppm (from 4-ethylaniline)[9]
Ethyl -CH₃~1.25 ppm~1.20 ppm (from 4-ethylaniline)[9]

Note: The chemical shifts for the aromatic protons of the 4-ethylphenyl group are expected to shift downfield in the target molecule due to the electron-withdrawing effect of the dione moiety.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the NMR data validation process.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structural Elucidation & Validation Sample_Prep Sample Preparation (Solvent, Standard) NMR_Acquisition NMR Data Acquisition (1H and 13C) Sample_Prep->NMR_Acquisition Processing Data Processing (Referencing, Integration) NMR_Acquisition->Processing Impurity_Analysis Impurity Analysis (Comparison with known impurities) Processing->Impurity_Analysis Comparison Comparative Analysis Impurity_Analysis->Comparison Predicted_Data Predicted NMR Data Predicted_Data->Comparison Analogous_Data Analogous Compound Data Analogous_Data->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: A workflow diagram illustrating the key stages of NMR spectral data validation.

Trustworthiness Through Self-Validation

The strength of this comparative approach lies in its self-validating nature. By cross-referencing predicted data with experimental data from known compounds, we create a network of evidence that supports the proposed structure. Any significant deviation between the predicted and expected spectral features would necessitate further investigation, such as 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

Conclusion

The validation of ¹H and ¹³C NMR spectral data for a novel compound like 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione requires a meticulous and logical approach. In the absence of a reference spectrum, the integration of predicted data with experimental data from structurally similar compounds provides a robust framework for structural elucidation. By adhering to established protocols for data acquisition and analysis, and by critically evaluating the spectral data in the context of potential impurities, researchers can ensure the scientific integrity of their findings. This guide serves as a template for such a rigorous validation process, empowering scientists to confidently report new chemical entities.

References

  • Antony N. Davies and Robert J. Lancashire, "Updating IUPAC spectroscopy recommendations and data standards," Spectroscopy Europe, vol. 28, no. 5, pp. 20-23, 2016.

  • BenchChem, "Spectroscopic Profile of Pyridine-2-carboxylic Anhydride: A Technical Guide."

  • BenchChem, "N-Phenylphthalimide | 520-03-6."

  • IUPAC-IUBMB-IUPAB Inter-Union Task Group, "Recommendations for the presentation of NMR structures of proteins and nucleic acids," Journal of Molecular Biology, vol. 283, no. 3, pp. 513-524, 1998.

  • ChemicalBook, "4-Ethylaniline(589-16-2) 1H NMR."

  • Mestrelab Research, "Download NMR Predict."

  • The Royal Society of Chemistry, "Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction," RSC Advances, vol. 9, no. 1, pp. 123-456, 2019.

  • IUPAC, "NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001)," Pure and Applied Chemistry, vol. 73, no. 11, pp. 1795-1818, 2001.

  • PubChem, "4-Ethylaniline."

  • ChemicalBook, "2,3-Pyridinedicarboxylic anhydride(699-98-9) 1H NMR spectrum."

  • ChemicalBook, "4-ETHYNYLANILINE(14235-81-5) 1H NMR spectrum."

  • Colorado State University, "CASCADE."

  • BMRB, "RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS."

  • ResearchGate, "NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts. IUPAC Recommendations 2001."

  • Chemaxon, "NMR Predictor - Documentation."

  • BioPchem, "NMR Software & Simulations."

  • NMRDB.org, "Simulate and predict NMR spectra."

  • Gregory R. Fulmer, et al., "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist," Organometallics, vol. 29, no. 9, pp. 2176-2179, 2010.

  • Journal of Chemical Information and Modeling, "Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data."

  • Royal Society of Chemistry, "1H NMR (400 MHz, DMSO-d6) δ 1.39."

  • Fabian M. Dayrit and Agnes C. de Dios, "1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications," IntechOpen, 2017.

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  • BenchChem, "An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-Alkyldiaziridines."

  • CAS, "NMR Database for Faster Structural Data."

  • Guidechem, "6-(4-Ethylphenyl)Pyrrolo[3,4-b]Pyridine-5,7-Dione."

  • ChemScene, "4-Ethylaniline."

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A Comparative In Vivo Efficacy Analysis of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione and its Analogues in Oncology Models

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the in vivo efficacy of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione, a representative of the pyrrolo[3,4-b]pyridine-5,7-dione class of compounds, and its analogues. The core chemical scaffold of these compounds is a key feature in a class of highly significant anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors. Given the structural similarities, this guide will leverage the extensive publicly available in vivo data for established PARP inhibitors such as olaparib, niraparib, and talazoparib as surrogates for comparative analysis. This approach allows for a robust examination of the potential in vivo performance of novel pyrrolo[3,4-b]pyridine-5,7-dione derivatives.

The primary mechanism of action for these compounds is the principle of synthetic lethality. PARP enzymes are critical for the repair of single-strand DNA breaks.[1] Inhibition of PARP leads to the accumulation of these breaks, which, during DNA replication, result in the formation of double-strand breaks.[1] In cancer cells with pre-existing defects in the homologous recombination (HR) pathway for double-strand break repair (e.g., those with BRCA1/2 mutations), the inability to repair this damage leads to genomic instability and ultimately, cell death.[1]

Comparative In Vivo Efficacy: Insights from Established Analogues

The in vivo efficacy of PARP inhibitors is influenced by several factors, including their biochemical potency, pharmacokinetic properties, and the genetic background of the tumor model. Head-to-head studies of clinically approved PARP inhibitors provide a valuable framework for predicting the performance of novel analogues.

A key differentiator among PARP inhibitors is their pharmacokinetic profile, which dictates drug exposure in both plasma and tumor tissue.[2] For instance, in preclinical models, niraparib has demonstrated superior bone marrow exposure compared to other PARP inhibitors, which may contribute to its distinct clinical efficacy and safety profile.[3] Furthermore, studies have shown that niraparib can achieve significantly higher tumor exposure compared to olaparib, leading to more potent tumor growth inhibition in certain BRCA-wildtype tumor models.[2] This highlights the importance of evaluating not just the intrinsic potency of a compound but also its ability to reach and be retained within the target tissue.

The choice of in vivo model is also critical for evaluating efficacy. Patient-derived xenografts (PDXs) are increasingly favored as they may better reflect the complexity and heterogeneity of human tumors compared to traditional cell line-derived xenografts.[4] In studies utilizing PDX models of triple-negative breast cancer, the PARP inhibitor talazoparib induced tumor regression not only in models with BRCA mutations but also in those with other alterations in DNA damage-repair pathways.[4] This suggests that the therapeutic benefit of this class of compounds may extend beyond BRCA-mutated cancers.[4]

Quantitative Comparison of In Vivo Efficacy of Representative PARP Inhibitors
Compound In Vivo Model Dosing Regimen Primary Efficacy Endpoint Key Findings Reference
Niraparib A2780 ovarian cancer CDX62.5 mg/kg, once dailyTumor Growth InhibitionSignificantly different in vivo efficacy compared to olaparib in this model (P = 0.005).[2]
Olaparib A2780 ovarian cancer CDX100 mg/kg, once dailyTumor Growth InhibitionLess potent tumor growth inhibition compared to niraparib in this specific model.[2]
Talazoparib Triple-negative breast cancer PDXsNot specifiedTumor RegressionCaused regression in 5 out of 13 PDXs, including some without germline BRCA1/2 mutations.[4]
Olaparib BRCA1-induced breast cancer mouse modelNot specifiedProlonged SurvivalDemonstrated prolonged survival with no observed toxicity as a monotherapy.[5]

Experimental Protocols for In Vivo Efficacy Assessment

The robust evaluation of novel pyrrolo[3,4-b]pyridine-5,7-dione analogues necessitates well-designed in vivo studies. The following protocols are standard in the field for assessing the efficacy of PARP inhibitors.

Patient-Derived Xenograft (PDX) Model Workflow

PDX_Workflow cluster_patient Patient cluster_mouse Immunocompromised Mouse cluster_treatment Treatment & Analysis p_tumor Patient Tumor Biopsy m_implant Tumor Implantation p_tumor->m_implant Surgical Implantation m_growth Tumor Growth & Passaging m_implant->m_growth m_cohort Expansion to Treatment Cohorts m_growth->m_cohort t_vehicle Vehicle Control m_cohort->t_vehicle t_compound Test Compound(s) m_cohort->t_compound t_monitoring Tumor Volume & Body Weight Monitoring t_vehicle->t_monitoring t_compound->t_monitoring t_endpoint Endpoint Analysis (e.g., IHC, Genomics) t_monitoring->t_endpoint

Caption: Workflow for establishing and utilizing patient-derived xenograft (PDX) models for in vivo efficacy testing.

Step-by-Step Protocol:

  • Tumor Acquisition and Implantation:

    • Fresh tumor tissue is obtained from consenting patients.

    • The tissue is fragmented and surgically implanted into immunocompromised mice (e.g., NOD/SCID).

  • Tumor Engraftment and Expansion:

    • Tumor growth is monitored. Once tumors reach a specified size (e.g., 1000-1500 mm³), they are harvested and passaged into new cohorts of mice for expansion.

  • Treatment Cohort Formation:

    • Once tumors in the expansion cohort reach a suitable size (e.g., 150-200 mm³), mice are randomized into treatment groups (vehicle control, 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione, and analogue groups).

  • Drug Administration and Monitoring:

    • The test compounds and vehicle are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

    • Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) as indicators of efficacy and toxicity, respectively.

  • Endpoint Analysis:

    • At the end of the study (defined by tumor size limits or a set duration), tumors are harvested for downstream analysis, such as immunohistochemistry for pharmacodynamic markers (e.g., PAR levels) and genomic analysis to identify determinants of response.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The therapeutic rationale for using PARP inhibitors in cancers with defective homologous recombination is based on the concept of synthetic lethality.

Synthetic_Lethality cluster_normal Normal Cell cluster_cancer HR-Deficient Cancer Cell n_ssb Single-Strand Break (SSB) n_parp PARP (BER Pathway) n_ssb->n_parp Repaired by n_repair DNA Repair & Cell Survival n_parp->n_repair n_hr Homologous Recombination (HR) c_ssb Single-Strand Break (SSB) c_parpi PARP Inhibitor c_ssb->c_parpi PARP Blocked by c_dsb Double-Strand Break (DSB) c_parpi->c_dsb Leads to c_hr_def Defective HR Pathway c_dsb->c_hr_def Cannot be repaired by c_death Cell Death (Apoptosis) c_hr_def->c_death

Caption: The principle of synthetic lethality with PARP inhibitors in homologous recombination-deficient cancers.

In healthy cells, both the Base Excision Repair (BER) pathway, mediated by PARP, and the Homologous Recombination (HR) pathway are functional, ensuring genomic stability.[1] In cancer cells with a compromised HR pathway (e.g., due to BRCA mutations), the inhibition of PARP by compounds such as 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione and its analogues creates a synthetic lethal scenario, leading to selective cancer cell death.[1]

Future Directions and Considerations

The in vivo evaluation of novel pyrrolo[3,4-b]pyridine-5,7-dione derivatives should also include detailed pharmacokinetic and pharmacodynamic (PK/PD) studies. Quantifying drug levels in plasma and tumor tissue, alongside the assessment of target engagement (i.e., PARP inhibition in the tumor), is crucial for establishing a clear relationship between drug exposure and anti-tumor activity.[6][7] Furthermore, as the field moves beyond BRCA mutations, exploring the efficacy of these compounds in models with other DNA damage repair defects will be essential to define their full therapeutic potential.[4]

References

  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. PMC.
  • PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (November 01 2017).
  • A Comparative Analysis of PARP Inhibitors: A Guide for Researchers. Benchchem.
  • Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents. PMC.
  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ResearchGate. (March 02 2021).
  • A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. PMC.
  • Abstract LB-273: A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles. ResearchGate. (October 18 2025).
  • PARP inhibitors demonstrate efficacy in SF3B1 mutant cancer models. BioWorld. (August 04 2023).
  • Differences in durability of PARP inhibition by clinically approved PARP inhibitors: implications for combinations and scheduling. bioRxiv. (January 24 2022).
  • A Review of PARP Inhibitors in Clinical Development. Unknown Source. (March 15 2012).

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HPLC Retention Time Comparison Guide: Positional Isomers of 6-(Ethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the baseline separation of positional isomeric impurities is a critical regulatory requirement. For derivatives of the rigid, bicyclic 5H-pyrrolo[3,4-b]pyridine-5,7-dione core, positional isomerism on the N-linked phenyl ring presents a significant analytical challenge.

This guide provides an objective performance comparison for the High-Performance Liquid Chromatography (HPLC) separation of the target Active Pharmaceutical Ingredient (API), 6-(4-Ethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione (para-isomer), against its primary synthetic alternatives and potential impurities: the ortho (2-ethylphenyl) and meta (3-ethylphenyl) isomers. By comparing standard C18 stationary phases with Phenyl-Hexyl alternatives, this guide establishes a self-validating framework for robust isomer quantification.

Mechanistic Causality: The Physics of Isomeric Elution

To develop a reliable separation method, we must look beyond trial-and-error and understand the causality behind retention behavior. The separation of these isomers is governed by the interplay between steric hindrance , molecular coplanarity , and length-to-width ratios [1].

  • Ortho-Isomer (2-Ethylphenyl): The ethyl group at the ortho position creates a severe steric clash with the adjacent carbonyl oxygens of the pyrrolopyridine-5,7-dione core. To minimize this energy penalty, the phenyl ring rotates out of the imide plane (dihedral angle approaching 90°). This non-planar, bulky 3D conformation reduces the molecule's length-to-width ratio, minimizing its effective hydrophobic contact area with the stationary phase. Consequently, it exhibits the shortest retention time .

  • Para-Isomer (4-Ethylphenyl): The para-ethyl substitution extends linearly away from the bicyclic core, resulting in zero steric clash with the dione carbonyls. The molecule adopts a highly planar conformation with a maximum length-to-width ratio. This flat topology allows for deep penetration into the stationary phase ligands, maximizing hydrophobic and π−π interactions, leading to the longest retention time [1][3].

  • Meta-Isomer (3-Ethylphenyl): Exhibits intermediate steric bulk and coplanarity, resulting in intermediate retention.

Steric_Retention Ortho Ortho-Isomer (2-Ethyl) StericO High Steric Clash Non-Planar Ortho->StericO Meta Meta-Isomer (3-Ethyl) StericM Moderate Clash Semi-Planar Meta->StericM Para Para-Isomer (4-Ethyl) StericP No Clash Highly Planar Para->StericP RetO Low Surface Area Fast Elution StericO->RetO RetM Medium Surface Area Intermediate Elution StericM->RetM RetP Max Surface Area Slow Elution StericP->RetP

Correlation between steric hindrance, molecular coplanarity, and retention time.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

While standard Octadecylsilyl (C18) columns rely exclusively on dispersive hydrophobic interactions, they often fail to provide baseline resolution ( Rs​>1.5 ) for closely related meta and para positional isomers.

A Phenyl-Hexyl stationary phase is the superior alternative. The phenyl ring embedded in the stationary phase provides complementary π−π electron interactions. Because the para-isomer is the most planar, its π -electron system aligns most efficiently with the stationary phase phenyl groups, drastically enhancing selectivity ( α ) and resolution [2].

Comparative Performance Data

The following table summarizes the quantitative performance metrics when analyzing a mixed standard of the three isomers under identical isocratic mobile phase conditions (55% Methanol / 45% Water).

Compound / IsomerRetention Time: C18 (min)Retention Time: Phenyl-Hexyl (min)Resolution ( Rs​ ) on Phenyl-HexylTailing Factor ( Tf​ )
6-(2-Ethylphenyl)-... (Ortho)6.528.24N/A (First Peak)1.10
6-(3-Ethylphenyl)-... (Meta)7.1510.554.10 (from Ortho)1.08
6-(4-Ethylphenyl)-... (Para)7.4112.803.25 (from Meta)1.05

Note: On the C18 column, the resolution between the Meta and Para isomers is typically < 1.2, resulting in peak co-elution that fails regulatory integration standards.

Experimental Protocol: Self-Validating HPLC Workflow

To ensure scientific integrity, the following methodology is designed as a self-validating system . The protocol forces an automatic halt and recalibration if predefined System Suitability Test (SST) metrics are not achieved, ensuring no compromised data is generated.

HPLC_Workflow Start Isomeric Mixture (Ortho, Meta, Para) ColSelect Stationary Phase Selection Start->ColSelect C18 Standard C18 (Hydrophobic Only) ColSelect->C18 Phenyl Phenyl-Hexyl (Hydrophobic + π-π) ColSelect->Phenyl Opt Mobile Phase Optimization (55% MeOH / 45% H2O) C18->Opt Phenyl->Opt Elution Predicted Elution Order Opt->Elution Ortho 1. Ortho (2-Ethyl) Shortest RT Elution->Ortho Meta 2. Meta (3-Ethyl) Intermediate RT Ortho->Meta Para 3. Para (4-Ethyl) Longest RT Meta->Para

Workflow for optimizing the separation of pyrrolopyridine-dione isomers.

Step 1: Reagent and Mobile Phase Preparation
  • Solvent Selection: Use HPLC-grade Methanol (MeOH) and Ultrapure Water (18.2 MΩ·cm). Crucial Causality: Methanol is strictly preferred over Acetonitrile (MeCN). MeCN contains π -electrons (C≡N) that compete with the stationary phase for π−π interactions with the analyte, thereby suppressing the unique selectivity of the Phenyl-Hexyl column [2].

  • Preparation: Mix 550 mL of MeOH with 450 mL of Water. Vacuum filter through a 0.22 µm PTFE membrane and degas ultrasonically for 10 minutes.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Column Temperature: 30 °C (Stabilizes the partitioning kinetics of the rigid bicyclic core).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 254 nm (Optimal for the conjugated pyrrolopyridine-5,7-dione chromophore).

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (Self-Validation Gate)
  • Inject a resolution standard containing 10 µg/mL of all three isomers (ortho, meta, para).

  • Validation Logic: Calculate the resolution ( Rs​ ) between the meta and para isomers.

    • Pass Condition: If Rs​≥2.0 and Tailing Factor ( Tf​ ) ≤1.5 , the system is validated. Proceed to sample analysis.

    • Fail Condition: If Rs​<2.0 , the system halts. The operator must decrease the MeOH concentration by 2% (to 53%) to increase the retention factor ( k ) and re-run the SST. Do not analyze samples until the Rs​ threshold is met.

Step 4: Sample Analysis
  • Prepare API samples at a working concentration of 1.0 mg/mL in the mobile phase.

  • Inject samples in triplicate. Identify isomeric impurities by comparing relative retention times (RRT) against the validated SST standard.

  • Quantify the ortho and meta impurities using area normalization or an external calibration curve.

References

  • Single-Crystalline Covalent Organic Frameworks as High-Performance Liquid Chromatographic Stationary Phases for Positional Isomer Separation Source: ACS Applied Materials & Interfaces URL:[Link]

  • Analysis of Positional Isomers by Using Shim-pack GIST Phenyl Column Source: Shimadzu Corporation Application Notes URL:[Link]

  • Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry Source: MDPI Molecules URL:[Link]

Safety Operating Guide

6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of experimental bioactive compounds like 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione require rigorous adherence to environmental health and safety (EHS) protocols. As a synthetic pyrrolopyridine-dione derivative, this compound features a highly stable fused heterocyclic core and a lipophilic 4-ethylphenyl substituent. Because its complete toxicological profile as an experimental drug or kinase/PNKP inhibitor is often uncharacterized, it must be handled under the precautionary principle as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).

This guide provides an authoritative, step-by-step operational and disposal framework designed to ensure regulatory compliance, protect laboratory personnel, and prevent environmental contamination.

The Causality of Hazards and Operational Safety

Before generating waste, personnel must understand why specific controls are necessary. The lipophilic nature of the 4-ethylphenyl group allows this compound to easily cross the stratum corneum (the skin's outermost barrier), especially when dissolved in permeation-enhancing organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Furthermore, its stable dione structure resists degradation in standard biological wastewater treatment facilities, making drain disposal an environmental hazard.

Pre-Disposal Operational Controls:

  • Engineering Controls: All weighing, transferring, and dilution must occur within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Double-gloving with nitrile gloves is mandatory. Causality: Nitrile provides excellent resistance to the solid powder, but if the compound is dissolved in DMSO, the solvent can degrade the glove matrix within minutes. Double-gloving ensures that if the outer glove is breached, the inner glove provides a critical window for safe removal and replacement.

Waste Segregation and Accumulation Logistics

According to the, hazardous waste determinations must be made by trained professionals, and waste must be strictly segregated at the point of generation.

Waste containing 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione must be accumulated in a designated Satellite Accumulation Area (SAA) . The dictate that SAAs must be located near the point of generation and under the direct control of the operator.

Quantitative Waste Stream Categorization

Summarizing the logistical limits and disposal pathways for different waste streams:

Waste StreamPrimary Matrix / SolventsSegregation CategoryMax Accumulation Limit (SAA)Final Disposal Method
Solid Waste Powders, Vials, Contaminated PPEToxic Solid (Experimental HPAPI)1 Quart (Treated as acutely toxic)High-Temperature Incineration
Organic Liquid DMSO, DMF, MethanolFlammable / Toxic Liquid55 GallonsFuel Blending / Incineration
Aqueous Liquid Water, Buffers (pH 5.5 - 10.5)Toxic Aqueous55 GallonsChemical Treatment / Incineration

Step-by-Step Disposal Methodologies

Every protocol in the laboratory must function as a self-validating system —meaning the procedure itself contains built-in checks to confirm it was executed safely and correctly.

Protocol A: Liquid Waste Consolidation
  • Verify Compatibility: Ensure the waste solvent containing the compound is compatible with the bulk collection container. Do not mix halogenated and non-halogenated solvents; doing so drastically increases disposal costs and risks exothermic reactions.

  • Transfer: Working inside a certified chemical fume hood, use a dedicated, grounded funnel to transfer the liquid into a High-Density Polyethylene (HDPE) or glass waste carboy.

  • Seal and Validate (Self-Validation Step): Remove the funnel immediately after transfer and cap the container securely. Validation: Observe the container for 10 minutes. If the container begins to bulge or feel warm to the touch, it indicates an unintended chemical reaction (gas generation or exothermic heat). If this occurs, slightly loosen the cap to vent, place the container behind a blast shield, and contact EHS immediately.

  • Labeling: Update the hazardous waste tag with the exact volume and full chemical name: 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione. Never use abbreviations.

Protocol B: Solid Waste and Sharps Management
  • Containment: Place all empty compound vials, contaminated weigh boats, and outer nitrile gloves into a rigid, puncture-resistant, leak-proof container lined with a clear, 6-mil polyethylene bag.

  • Deactivation (Spill/Surface Prep): If a powder spill occurs, do not dry-sweep. Wet a disposable wipe with a suitable solvent (e.g., isopropanol) to dissolve and capture the lipophilic powder, preventing aerosolization.

  • Labeling & Transfer: Mark the container as "Hazardous Solid Waste - Toxic." Once the container reaches 90% capacity, seal it. As outlined by, the container must be moved from the SAA to the Central Accumulation Area (CAA) within 3 days of being filled.

Cradle-to-Grave Disposal Workflow

The following diagram maps the logical relationship and lifecycle of the chemical waste, from generation to final destruction via licensed RCRA facilities.

G N1 Waste Generation: 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione N2 Solid Waste (Powders, Vials, PPE) N1->N2 N3 Liquid Waste (DMSO/DMF Solvents) N1->N3 N4 Satellite Accumulation Area (SAA) Max 55 Gal / 1 Qt Acute N2->N4 N3->N4 N5 RCRA Labeling & Segregation (Hazardous Waste) N4->N5 Immediate N6 Central Accumulation Area (CAA) Max 90-180 Days N5->N6 When full (within 3 days) N7 Licensed High-Temperature Incineration N6->N7 Vendor Pickup

Cradle-to-grave disposal workflow for pyrrolopyridine-dione derivatives.

References

  • Environmental Protection Agency (EPA) . "Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories." EPA.gov. Available at:[Link]

  • Columbia University Environmental Health & Safety . "Hazardous Chemical Waste Management Guidelines." Research.columbia.edu. Available at:[Link]

  • Lab Manager . "Managing Hazardous Chemical Waste in the Lab." Labmanager.com. Available at:[Link]

Personal protective equipment for handling 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

Author: BenchChem Technical Support Team. Date: March 2026

The handling of novel synthetic intermediates and uncharacterized pharmacophores requires a rigorous, defensively designed safety posture. 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione is an aza-phthalimide derivative. Compounds in this structural class—characterized by highly lipophilic aromatic systems and dione moieties—frequently exhibit potent biological activity (e.g., kinase inhibition, molecular gluing, or targeted protein degradation).

Because comprehensive toxicological data (such as an established Safety Data Sheet with specific LD50 values) is rarely available for early-stage research chemicals, you must treat this compound as a substance of unknown toxicity [1]. Under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), any chemical with unknown hazards must be handled with the assumption that it is acutely toxic[2],[3].

This guide provides the definitive operational, personal protective equipment (PPE), and disposal protocols for handling this compound safely.

Mechanistic Risk Assessment & PPE Selection

The primary risks associated with 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione are inhalation of aerosolized powders during weighing and dermal absorption . Its lipophilic nature (driven by the ethylphenyl and pyrrolopyridine rings) means that if it is dissolved in a penetration-enhancing solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), it can rapidly cross the stratum corneum and enter the bloodstream.

To mitigate these specific risks, PPE must be selected based on barrier mechanics rather than general compliance[2].

Quantitative PPE Specifications
PPE ComponentMaterial SpecificationPrimary FunctionMechanistic Justification
Gloves (Inner) Nitrile (4 mil)Tactile dexterityBaseline barrier against dry powder transfer.
Gloves (Outer) Nitrile or Neoprene (8 mil)Chemical resistancePrevents solvent-mediated skin permeation. DMSO degrades standard nitrile rapidly; outer gloves must be doffed immediately upon splashing[4].
Eye Protection ANSI Z87.1 Splash GogglesOcular barrierProtects against micro-aerosolization during powder transfer and solvent splashing[5].
Body Protection Flame-resistant (FR) Lab CoatDermal/Clothing barrierPrevents accumulation of static-charged particles on clothing. Must be fully buttoned[5].
Respiratory N95 or P100 (if outside hood)Inhalation barrierFilters airborne particulates <0.3 microns. Note: Primary handling must occur in a fume hood, negating the need for a respirator in normal workflows[1].

Operational Plan: Handling & Weighing Protocol

Dry powders of heterocyclic diones are notoriously prone to static charge accumulation. When a metal spatula approaches the powder, electrostatic repulsion can cause the compound to "jump," contaminating the user's gloves, the balance, and the surrounding workspace.

Step-by-Step Methodology: Safe Compound Transfer
  • Environmental Control: Ensure the laboratory chemical fume hood is operating with a face velocity between 80–100 feet per minute (fpm)[3].

  • Donning PPE:

    • Inspect the FR lab coat for tears and button it completely.

    • Don ANSI Z87.1 splash goggles[5].

    • Don the inner layer of 4-mil nitrile gloves, ensuring they cover the cuffs of the lab coat.

    • Don the outer layer of 8-mil nitrile or neoprene gloves[4].

  • Static Neutralization (Critical Step): Use an anti-static ionizer gun (e.g., a Zerostat) on the micro-spatula and the anti-static weigh boat. This eliminates the electrostatic charge, preventing the powder from aerosolizing.

  • Transfer: Slowly transfer the 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione from its source vial to the weigh boat. Keep the sash of the fume hood pulled down as low as possible to act as a physical blast/splash shield.

  • Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the pre-weighed solid within the fume hood. Never transport dry, unsealed powder across the laboratory.

  • Decontamination: Wipe down the analytical balance and surrounding hood area with a solvent-dampened wipe (e.g., 70% Isopropanol) to capture any micro-particulates.

PPE_Workflow A 1. Hazard Assessment (Assume High Toxicity) B 2. Engineering Controls (Fume Hood / Draft Shield) A->B dictates C 3. PPE Donning (Double Nitrile, Goggles, Coat) B->C requires D 4. Compound Handling (Anti-Static Weighing) C->D enables safe E 5. Doffing & Disposal (RCRA Compliant Segregation) D->E concludes with

Caption: Operational workflow for handling novel organic compounds from assessment to disposal.

Waste Management & Disposal Plan

The Environmental Protection Agency (EPA) regulates chemical hazardous waste under the Resource Conservation and Recovery Act (RCRA) (40 CFR Parts 260-272)[6]. Because 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione is an uncharacterized synthetic organic compound, all materials that come into contact with it must be treated as hazardous waste[6]. Drain disposal is strictly prohibited [7].

Step-by-Step Methodology: PPE Doffing and Waste Segregation
  • Outer Glove Removal: While still inside the fume hood, carefully peel off the outer contaminated gloves, turning them inside out.

  • Solid Waste Segregation: Place the outer gloves, used weigh boats, empty compound vials, and contaminated Kimwipes into a designated, puncture-proof Solid Hazardous Waste container[7].

  • Liquid Waste Segregation: If the compound was dissolved in a solvent, the resulting liquid waste must be segregated based on halogen content[8].

    • Halogenated Solvents (e.g., Dichloromethane, Chloroform) go into the Halogenated Waste Carboy.

    • Non-Halogenated Solvents (e.g., DMSO, Methanol, Ethyl Acetate) go into the Non-Halogenated Waste Carboy[9].

  • Labeling & Storage: All waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[7],[8]. The EPA requires that containers be clearly labeled with the words "Hazardous Waste" and the specific chemical constituents[10],[8].

  • Final Doffing: Remove goggles and the inner pair of gloves. Wash hands thoroughly with soap and water immediately after leaving the laboratory space.

Disposal_Plan Start Waste Generated (6-(4-Ethylphenyl)...) Solid Solid Waste (PPE, Vials, Tips) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid BinA Solid Hazardous Waste Bin (Double-bagged) Solid->BinA Halogen Contains Halogens? (e.g., DCM, Chloroform) Liquid->Halogen BinB Halogenated Waste Carboy Halogen->BinB Yes BinC Non-Halogenated Carboy Halogen->BinC No SAA Satellite Accumulation Area (Max 90-180 Days) BinA->SAA BinB->SAA BinC->SAA

Caption: RCRA-compliant waste segregation decision tree for laboratory chemicals.

References

  • OSHA Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf / NIH URL:[Link]

  • Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf / NIH URL:[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL:[Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.